Technical Documentation Center

1-(4-Methylcyclohexyl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methylcyclohexyl)piperidin-4-ol

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-(4-Methylcyclohexyl)piperidin-4-ol

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural elucidation of 1-(4-Methylcyclohexyl)piperidin-4-ol via single-crystal X-ray diffraction (SC-XRD). The piperidine scaffold is a cornerstone in medicinal chemistry, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1] This document outlines the complete workflow, from chemical synthesis to final crystallographic data analysis, offering expert insights into the causality behind critical experimental choices. While a published structure for this specific molecule is not available, this guide presents a robust, generalized protocol based on established methods for analogous compounds, providing a self-validating framework for researchers entering this field.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for interacting with biological targets. For drug development professionals, obtaining a high-resolution crystal structure is the definitive method for understanding molecular geometry, stereochemistry, and intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide focuses on 1-(4-Methylcyclohexyl)piperidin-4-ol, a derivative featuring both a lipophilic cyclohexyl group and a hydrogen-bonding hydroxyl moiety. The precise orientation of these groups, dictated by the chair conformation of the piperidine ring and the stereochemistry of the cyclohexyl substituent, can significantly influence its pharmacological profile. Single-crystal X-ray diffraction is the only technique that can provide this detailed structural information unambiguously.[2]

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

The title compound can be readily synthesized from its ketone precursor, 1-(4-methylcyclohexyl)piperidin-4-one, via a standard reductive amination or direct reduction protocol. Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its operational simplicity and wide applicability.

Synthesis Ketone 1-(4-Methylcyclohexyl)piperidin-4-one Product 1-(4-Methylcyclohexyl)piperidin-4-ol Ketone->Product Reduction Reagents NaBH4 (Sodium Borohydride) Methanol (Solvent) Reagents->Ketone XRD_Workflow cluster_exp Experimental cluster_analysis Data Analysis Crystal_Selection Crystal Selection & Mounting Diffractometer Mount on Diffractometer Crystal_Selection->Diffractometer Data_Collection Data Collection (X-ray Exposure) Diffractometer->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Sources

Exploratory

A Methodological Guide to Identifying Receptor Targets for 1-(4-Methylcyclohexyl)piperidin-4-ol

This guide provides a comprehensive, technically-grounded framework for the de-orphanization of 1-(4-Methylcyclohexyl)piperidin-4-ol, a novel compound with uncharacterized biological activity. For researchers and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the de-orphanization of 1-(4-Methylcyclohexyl)piperidin-4-ol, a novel compound with uncharacterized biological activity. For researchers and drug development professionals, this document outlines a systematic, multi-stage process, beginning with computational prediction and culminating in robust in vitro validation. The narrative emphasizes the causal logic behind experimental choices, ensuring each step builds a self-validating system of evidence to elucidate the compound's pharmacological profile.

Part 1: Structural Analysis and Hypothesis Generation

The journey to identify a molecule's target begins with its structure. 1-(4-Methylcyclohexyl)piperidin-4-ol is composed of a piperidin-4-ol core N-substituted with a 4-methylcyclohexyl group. This scaffold is prevalent in medicinal chemistry, offering a strong foundation for generating initial hypotheses.[1][2]

  • Piperidin-4-ol Core: This moiety is a key feature in numerous centrally active agents. Its presence in drugs like the antipsychotic Haloperidol and various synthetic opioids suggests a high probability of interaction with CNS receptors.[1][3]

  • Cyclohexyl Ring: The presence of a cyclohexyl ring attached to the piperidine nitrogen is reminiscent of phencyclidine (PCP) and its analogs.[4][5] This strongly implicates potential interactions with the N-methyl-D-aspartate (NMDA) receptor, a primary target for PCP-like compounds.

  • 4-Methyl Substitution: The methyl group on the cyclohexane ring can influence binding affinity and selectivity by interacting with hydrophobic pockets within a receptor binding site.

Based on these structural precedents, a tiered set of hypotheses can be formulated.

Primary Hypothesized Targets:

  • NMDA Receptor: Due to the structural similarity to PCP derivatives.

  • Sigma (σ) Receptors (σ1 and σ2): Many piperidine-containing compounds exhibit high affinity for these receptors, which are implicated in a wide range of neurological functions.[6][7]

  • Dopamine Receptors (especially D2/D3): The piperidine scaffold is a classic pharmacophore for dopamine receptor ligands.[6][8]

Secondary Hypothesized Targets:

  • Muscarinic Acetylcholine Receptors (M1-M4): Certain piperidine analogs are known to bind to muscarinic receptors.[9]

  • Opioid Receptors (μ, δ, κ): The 4-anilidopiperidine structure is a cornerstone of potent opioid analgesics, making opioid receptors a plausible, albeit secondary, target family.[3]

G cluster_0 Structural Features of 1-(4-Methylcyclohexyl)piperidin-4-ol cluster_1 Primary Hypothesized Targets cluster_2 Secondary Hypothesized Targets A Piperidin-4-ol Core T3 Dopamine (D2/D3) Receptors A->T3 Precedent: Haloperidol T5 Opioid Receptors A->T5 Precedent: Fentanyl Analogs B N-Cyclohexyl Group T1 NMDA Receptor B->T1 Precedent: Phencyclidine (PCP) T2 Sigma (σ) Receptors B->T2 General Piperidine Pharmacology C 4-Methyl Substitution C->T1 Modulates Affinity C->T2 Modulates Selectivity C->T3 Modulates Affinity T4 Muscarinic Receptors

Caption: Hypothesis generation based on structural analogy.

Part 2: In Silico Target Prediction & Virtual Screening

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently screen a vast proteomic space, refining our initial hypotheses.[10][11] This in silico phase serves to prioritize targets and predict binding modes, guiding subsequent experimental design.

The primary strategies are ligand-based and receptor-based virtual screening. Given the novelty of the compound, a parallel approach is recommended.

G cluster_0 Ligand-Based Screening cluster_1 Receptor-Based Screening Start 3D Structure of 1-(4-Methylcyclohexyl)piperidin-4-ol L1 Pharmacophore Database Search (e.g., PharmGist) Start->L1 L2 Shape Similarity Screening (e.g., ROCS) Start->L2 R2 Molecular Docking (e.g., AutoDock Vina, Glide) Start->R2 ADMET In Silico ADME/Tox Prediction Start->ADMET Output Prioritized Target List (Ranked by Score/Fit) L1->Output L2->Output R1 Select Target PDB Structures (NMDA-R, σ1-R, D2-R, etc.) R1->R2 R2->Output

Caption: In silico workflow for target prediction.

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • Generate the 3D coordinates of 1-(4-Methylcyclohexyl)piperidin-4-ol using a chemical drawing tool (e.g., ChemDraw) and save as a MOL file.

    • Use a tool like Open Babel to convert the structure to a PDBQT file, assigning atom types and calculating charges (e.g., Gasteiger charges). This step also defines the rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structures of the hypothesized targets from the Protein Data Bank (PDB) (e.g., PDB IDs: 5VAI for a GPCR, 6B3J for another).[12]

    • Remove water molecules, co-factors, and existing ligands from the PDB file.

    • Add polar hydrogens and assign charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding pocket (the "grid box") based on the location of the co-crystallized ligand or by using site-finder algorithms.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared ligand and receptor files. The software will systematically explore conformational space to find the most energetically favorable binding pose.

  • Analysis:

    • Analyze the output, focusing on the binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. Lower binding energy suggests higher affinity.

Data Presentation: Virtual Screening Results

The results of the in silico screening should be compiled into a clear, comparative table.

Target ReceptorPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Sigma-1 (σ1)6DK1-9.2Glu172, Tyr120Ionic, Pi-Cation
NMDA (GluN1/GluN2B)4PE5-8.5Phe176, Tyr214Hydrophobic
Dopamine D26CM4-8.1Asp114, Ser193Ionic, H-Bond
Muscarinic M15CXV-7.4Tyr381, Asn382H-Bond
Mu-Opioid5C1M-7.1Asp147, Tyr326Ionic, H-Bond

Part 3: In Vitro Target Validation by Radioligand Binding

Computational predictions are hypotheses that require experimental validation. The gold standard for confirming a direct physical interaction between a compound and a receptor is the radioligand binding assay. This technique quantifies the affinity of our test compound by measuring its ability to displace a known high-affinity radiolabeled ligand.

G cluster_0 No Competition cluster_1 Competition Receptor Receptor Membrane Prep Radioligand Radioligand (*) [3H]MK-801 R1 Receptor Bound * Radioligand:s->R1:n Binds R2 Receptor Bound Compound Radioligand:s->R2:n Displaced Compound Test Compound 1-(4-Me-Cy)-Pip-4-ol Compound:s->R2:n Competes Measurement1 Scintillation Counting R1->Measurement1 High Signal Measurement2 Scintillation Counting R2->Measurement2 Low Signal

Caption: Principle of a competitive radioligand binding assay.

Experimental Protocol: Radioligand Displacement Assay (Sigma-1 Receptor Example)
  • Materials:

    • Membrane Preparation: Membranes from HEK293 cells stably expressing the human Sigma-1 receptor.

    • Radioligand: -pentazocine (specific activity ~40-50 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM final concentration).

    • Test Compound: 1-(4-Methylcyclohexyl)piperidin-4-ol, serially diluted.

    • Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine assay buffer, the cell membrane preparation (100-200 µg protein), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • To define non-specific binding, add 10 µM haloperidol to a set of control wells.

    • To define total binding, add vehicle (e.g., DMSO) instead of the test compound or non-specific control.

    • Initiate the binding reaction by adding the radioligand, -pentazocine, at a final concentration near its K_d value (e.g., 2-3 nM).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Presentation: Binding Affinity Profile
Target ReceptorRadioligandK_i (nM)Hill Slope
Sigma-1 (σ1)-pentazocine15.2 ± 2.10.98
NMDA[³H]MK-80189.7 ± 10.51.02
Dopamine D2[³H]Spiperone250.4 ± 35.20.95
Muscarinic M1[³H]Pirenzepine> 10,000N/A
Mu-Opioid[³H]DAMGO> 10,000N/A

Part 4: In Vitro Functional Characterization

Demonstrating binding affinity is necessary but not sufficient. The next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block its activation by endogenous ligands (antagonist), or modulate its activity in other ways (e.g., allosteric modulator)? This requires functional assays that measure a downstream signal of receptor activation.

G cluster_0 GPCR Signaling (e.g., Dopamine D2) cluster_1 Ion Channel Signaling (e.g., NMDA) A1 Compound Binds D2 Receptor A2 Gi/o Protein Activation A1->A2 A3 Adenylyl Cyclase Inhibition A2->A3 A4 ↓ cAMP Levels A3->A4 Assay1 cAMP Assay A4->Assay1 B1 Compound Binds NMDA Receptor B2 Channel Pore Blockade B1->B2 B3 ↓ Ion Influx (Ca²⁺, Na⁺) B2->B3 B4 ↓ Membrane Depolarization B3->B4 Assay2 Electrophysiology (Patch-Clamp) B3->Assay2

Caption: Contrasting functional assays for GPCRs and ion channels.

Experimental Protocol: cAMP Accumulation Assay (for GPCRs)

This protocol is suitable for determining functional activity at G_i/o-coupled receptors like the Dopamine D2 receptor, where activation leads to a decrease in intracellular cAMP.

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • For Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist (e.g., quinpirole).

    • For Agonist Mode: Add varying concentrations of the test compound alone.

    • In both modes, add forskolin to stimulate adenylyl cyclase and produce a robust cAMP signal that can be inhibited.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the curve to determine the IC₅₀ (the concentration that inhibits 50% of the agonist response).

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the E_max (the maximum possible effect).

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology (for NMDA Receptors)
  • Preparation: Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., Xenopus oocytes or HEK293 cells) expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2B).

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a negative holding potential (e.g., -70 mV).

    • Perfuse the cell with an external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • Once a stable baseline current is established, co-apply varying concentrations of 1-(4-Methylcyclohexyl)piperidin-4-ol with the NMDA/glycine solution.

  • Data Analysis:

    • Measure the peak inward current at each concentration of the test compound.

    • Calculate the percentage inhibition of the control NMDA-gated current.

    • Plot the percentage inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ for channel block.

Data Presentation: Functional Activity Profile
Target ReceptorAssay TypeFunctional EffectPotency (EC₅₀ / IC₅₀, nM)Efficacy (% of Control)
Sigma-1 (σ1)Calcium FluxAgonist125 ± 1885% (vs. PRE-084)
NMDAElectrophysiologyAntagonist (Channel Blocker)210 ± 3198% Inhibition
Dopamine D2cAMP AssayAntagonist750 ± 98100% Inhibition (vs. Quinpirole)

Conclusion and Future Directions

This guide has detailed a logical, evidence-based workflow to systematically identify and characterize the receptor targets for 1-(4-Methylcyclohexyl)piperidin-4-ol. By integrating computational predictions with rigorous in vitro binding and functional assays, a researcher can confidently move from an unknown molecule to one with a well-defined pharmacological profile.

The hypothetical data presented herein suggest that 1-(4-Methylcyclohexyl)piperidin-4-ol is a multi-target compound with primary activity as a Sigma-1 receptor agonist and an NMDA receptor antagonist. This profile is compelling and warrants further investigation.

Next Steps:

  • Selectivity Profiling: The compound should be screened against a broader panel of receptors (e.g., a CEREP panel) to assess its selectivity and identify potential off-target liabilities.

  • In Vivo Studies: Based on the in vitro profile, appropriate animal models can be selected to investigate the compound's physiological effects, such as its analgesic, neuroprotective, or psychotropic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to understand how structural modifications affect potency and selectivity, paving the way for lead optimization.

References

  • Ezzat, K., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Available at: [Link]

  • Rayhan, F., et al. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Available at: [Link]

  • Anighoro, A., et al. (2022). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Briefings in Bioinformatics. Available at: [Link]

  • Lin, A., et al. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available at: [Link]

  • IEEE (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. Available at: [Link]

  • Zarrindast, M.R., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung. Available at: [Link]

  • Anet, F.A.L., et al. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). Cas 106-52-5, 4-Piperidinol,1-methyl-. Available at: [Link]

  • Al-Hazmi, G.H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Maddila, S., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 1-Cyclohexylmethyl-4-methyl-piperidine. Available at: [Link]

  • Fish, T.M., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Dimmock, J.R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available at: [Link]

  • Daulet, G., et al. (2018). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry. Available at: [Link]

  • Abate, C., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • D'Agostino, G., et al. (1989). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology. Available at: [Link]

  • Lee, Y.S., et al. (2004). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Archives of Pharmacal Research. Available at: [Link]

  • Boateng, E.Y., et al. (2022). In Silico Ligand Docking Approaches to Characterise the Binding of Known Allosteric Modulators to the Glucagon-Like Peptide 1 Receptor and Prediction of ADME/Tox Properties. Molecules. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-(4-methylcyclohexyl)piperidin-4-ol. Available at: [Link]

  • Fábián, G., et al. (2023). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. RSC Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(4-Methylcyclohexyl)piperidin-4-ol

Application Note: Optimized Reductive Amination Protocol for the Synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol Introduction & Mechanistic Rationale The synthesis of sterically hindered tertiary amines is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocol for the Synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol

Introduction & Mechanistic Rationale

The synthesis of sterically hindered tertiary amines is a cornerstone of modern medicinal chemistry. Piperidin-4-ol derivatives, in particular, are frequently utilized as lipophilic, basic building blocks in the development of viral maturation inhibitors (e.g., HIV-1 therapeutics) and chemokine receptor antagonists[1][2].

The most efficient and scalable route to synthesize 1-(4-Methylcyclohexyl)piperidin-4-ol (CAS: 1344000-56-1) is via the direct reductive amination of piperidin-4-ol with 4-methylcyclohexanone. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) as the reducing agent in 1,2-dichloroethane (DCE)[3].

Causality of Reagent Selection:

  • Why STAB? Unlike Sodium Borohydride (NaBH₄), which can prematurely reduce the ketone starting material to an alcohol, STAB is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it highly selective for the more electrophilic iminium ion intermediate over the unreacted ketone[3].

  • Why Acetic Acid (AcOH)? The addition of 1.0 equivalent of acetic acid acts as a catalyst to accelerate the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium species.

  • Stereochemical Considerations: Because 4-methylcyclohexanone is a substituted cyclic ketone, the nucleophilic hydride delivery to the iminium ion will occur from both the axial and equatorial faces, resulting in a diastereomeric mixture (cis and trans isomers relative to the cyclohexyl ring).

Reaction Workflow & Logic

G R1 Piperidin-4-ol + 4-Methylcyclohexanone R2 Iminium Ion Intermediate R1->R2 AcOH, DCE RT, 1-2h R3 Reduction (STAB) R2->R3 RT, 12h R4 Aqueous Workup (NaHCO3 / DCM) R3->R4 Quench R5 1-(4-Methylcyclohexyl) piperidin-4-ol R4->R5 Flash Chrom.

Reductive amination workflow for 1-(4-Methylcyclohexyl)piperidin-4-ol synthesis.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Piperidin-4-ol[4]101.151.01.01 g (10.0 mmol)Amine Nucleophile
4-Methylcyclohexanone112.171.051.18 g (10.5 mmol)Ketone Electrophile
NaBH(OAc)₃ (STAB)211.941.53.18 g (15.0 mmol)Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mL (10.0 mmol)Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A40 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Formation

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.01 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 40 mL).

    • Expert Insight: Piperidin-4-ol is highly hygroscopic[4]. Ensure it is stored in a desiccator and weighed rapidly to prevent moisture absorption, which can inhibit imine formation.

  • Addition: Add 4-methylcyclohexanone (1.18 g, 10.5 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol) via syringe.

  • Equilibration: Stir the reaction mixture at room temperature (20-25 °C) under an inert nitrogen atmosphere for 1 to 2 hours.

    • Causality: This pre-stirring period allows the ketone and amine to fully condense into the iminium ion before the reducing agent is introduced, minimizing the risk of direct ketone reduction.

Phase 2: Reduction 4. STAB Addition: Cool the flask briefly in a water bath (approx. 15 °C). Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Causality: Portion-wise addition controls the mild exothermic reaction and manages the evolution of hydrogen gas that can occur from trace moisture reacting with the borohydride.
  • Reaction Execution: Remove the water bath and allow the opaque suspension to stir at room temperature for 12–16 hours (overnight)[3].
  • Monitoring: Verify reaction completion via TLC (Eluent: 10% Methanol in Dichloromethane with 1% Triethylamine). The product will appear as a new, lower-Rf spot that stains positive with Ninhydrin or Dragendorff's reagent.

Phase 3: Work-up and Isolation 7. Quenching: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB. More importantly, it ensures the newly formed tertiary amine is fully free-based (deprotonated) so it partitions into the organic layer.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).
  • Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent.
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification 11. Chromatography: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM to 90:10:1 DCM/Methanol/Ammonium Hydroxide.

  • Expert Insight: The addition of 1% aqueous Ammonium Hydroxide (or Triethylamine) to the mobile phase prevents the basic amine from streaking on the acidic silica gel, ensuring sharp elution bands.
  • Yield: Combine the pure fractions and concentrate in vacuo to afford 1-(4-Methylcyclohexyl)piperidin-4-ol. (Note: The product will be a mixture of cis/trans diastereomers at the cyclohexyl ring. If a single isomer is required, further separation via preparative HPLC or fractional crystallization of a salt derivative is necessary).

References

  • PubChem Piperidin-4-ol CID 79341 Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • WO2014009302A1 - Novel indazoles for the treatment and prophylaxis of respiratory syncytial virus infection Source: Google Patents URL
  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2011159854A1 - Cyclohexyl-azetidinyl antagonists of ccr2 Source: Google Patents URL

Sources

Application

Application Note: 1-(4-Methylcyclohexyl)piperidin-4-ol as a Privileged Scaffold in CNS and Antimicrobial Drug Design

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead pipelines. 1-(4-Methylcyclohexyl)piperidin-4-ol represents a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead pipelines. 1-(4-Methylcyclohexyl)piperidin-4-ol represents a highly versatile, chimeric structural motif. By marrying the hydrogen-bonding capacity of a piperidin-4-ol core with the tunable lipophilic bulk of a 4-methylcyclohexyl ring, this scaffold provides an exceptional starting point for targeted drug discovery. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this scaffold in the development of Central Nervous System (CNS) therapeutics and novel antimicrobial agents.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The utility of 1-(4-Methylcyclohexyl)piperidin-4-ol is driven by three distinct structural vectors, each serving a specific pharmacological purpose:

  • The Basic Piperidine Core (The Anchor): With a calculated pKa of ~9.5, the piperidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is not accidental; it is a fundamental requirement for forming robust salt bridges with conserved acidic residues (such as Asp3.32) found in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs). Recent structural studies have highlighted the necessity of this piperidinol core in the design of highly selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) (1)[1].

  • The 4-Methylcyclohexyl Ring (The Lipophilic Shield): This moiety acts as a steric shield and a lipophilic driver. When binding to targets like Sigma-1/Sigma-2 receptors or the Melanocortin-3 receptor, the bulky 4-methylcyclohexyl group displaces high-energy water molecules from deep hydrophobic accessory pockets, driving binding affinity through favorable entropic and van der Waals interactions (2)[2]. The stereochemistry (cis vs. trans) of the methyl group allows for precise spatial tuning.

  • The C4-Hydroxyl Group (The Synthetic Vector): The secondary alcohol serves as a critical synthetic handle. It can be utilized directly as a hydrogen bond donor/acceptor, or functionalized via etherification/esterification to probe solvent-exposed regions of the target protein. Beyond neuropharmacology, functionalized piperidinol analogs have recently demonstrated potent phenotypic anti-tuberculosis activity, marking this scaffold as a dual-threat in both CNS and infectious disease drug design (3)[3].

Quantitative Data: Physicochemical Profiling

To ensure the scaffold aligns with Lipinski’s Rule of Five and possesses optimal blood-brain barrier (BBB) penetrability, key physicochemical parameters are summarized below. The low molecular weight ensures that subsequent functionalization will not push the final drug candidate into an unfavorable chemical space.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 197.32 g/mol Highly fragment-like; leaves >300 Da of "budget" for target-specific functionalization.
cLogP ~2.9Optimal lipophilicity for BBB penetration; ideal for CNS-targeted lead generation.
Topological Polar Surface Area 23.47 ŲExcellent passive membrane permeability; well below the 90 Ų threshold for CNS drugs.
Hydrogen Bond Donors (HBD) 1Single hydroxyl group minimizes the desolvation penalty during target binding.
Hydrogen Bond Acceptors (HBA) 2Nitrogen and oxygen atoms provide specific interaction vectors for target stabilization.
Basic pKa (Piperidine N) ~9.5Ensures >95% protonation at physiological pH (7.4) for critical salt-bridge formation.

Scaffold-Based Drug Design Workflow

The following diagram illustrates the logical progression from the raw scaffold to preclinical candidate selection, highlighting the divergent pathways for CNS and infectious disease applications.

ScaffoldWorkflow Start 1-(4-Methylcyclohexyl) piperidin-4-ol Scaffold C4_Mod C4-Hydroxyl Modification (Etherification/Esterification) Start->C4_Mod Vector 1 Ring_Mod Cyclohexyl Stereotuning (cis/trans Separation) Start->Ring_Mod Vector 2 Screen_CNS CNS Target Screening (GPCRs, Sigma Receptors) C4_Mod->Screen_CNS Screen_ID Phenotypic Screening (Anti-Mycobacterial) C4_Mod->Screen_ID Ring_Mod->Screen_CNS Ring_Mod->Screen_ID Lead_Opt Lead Optimization (ADME/Tox & PK) Screen_CNS->Lead_Opt Hit-to-Lead Screen_ID->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate In Vivo Efficacy

Workflow for scaffold-based drug design using 1-(4-Methylcyclohexyl)piperidin-4-ol.

Experimental Protocols

Protocol A: Library Generation via C4-O-Alkylation (Williamson Ether Synthesis)

Objective: To synthesize a library of ether derivatives by functionalizing the C4-hydroxyl group, exploring the structure-activity relationship (SAR) of the solvent-exposed receptor channel.

Causality & Design Rationale: Sodium hydride (NaH) is selected as the base because its non-nucleophilic nature prevents unwanted substitution reactions with the electrophile. Furthermore, its strength ensures rapid, quantitative deprotonation of the secondary alcohol, generating a highly reactive alkoxide intermediate. Anhydrous N,N-Dimethylformamide (DMF) is used to solvate the ion pair, maximizing the nucleophilicity of the alkoxide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(4-Methylcyclohexyl)piperidin-4-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add the desired alkyl/aryl halide (e.g., substituted benzyl bromide, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control:

  • Reaction Completion: Monitor via Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The starting scaffold will stain heavily with Dragendorff's reagent (due to the basic amine). The disappearance of this spot validates complete conversion.

  • Product Integrity: Post-purification, perform ¹H-NMR. The diagnostic appearance of new alkyl protons (e.g., benzylic -CH₂- around 4.5 ppm) and the disappearance of the broad -OH peak (~2.0-2.5 ppm) serves as an internal validation of successful O-alkylation. N-alkylation is sterically and chemically precluded by the existing 4-methylcyclohexyl group.

Protocol B: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To quantify the binding affinity ( Ki​ ) of the synthesized scaffold derivatives at CNS targets.

Causality & Design Rationale: [³H]-Pentazocine is utilized as the radioligand because it is a highly selective Sigma-1 receptor agonist, ensuring that the assay strictly measures orthosteric binding at the target of interest without cross-reactivity to Sigma-2 or opioid receptors. Tris-HCl buffer (pH 7.4) is employed to mimic physiological pH, ensuring the piperidine nitrogen remains in its pharmacologically active protonated state.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (or target-expressing CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of[³H]-Pentazocine (final concentration 3 nM), and 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M). Incubate at 37 °C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 300 µL of ice-cold buffer.

  • Detection: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Self-Validating Quality Control:

  • Signal-to-Noise Ratio: The Total Binding (TB) must be at least 5-fold higher than the Non-Specific Binding (NSB, defined using 10 µM Haloperidol). If TB/NSB < 5, the membrane preparation is degraded or the radioligand has undergone radiolysis; the assay must be aborted.

  • Assay Robustness (Z'-factor): Calculate the Z'-factor using the positive control (Haloperidol) and the vehicle control (DMSO). The protocol is only considered valid for test compounds if Z′≥0.5 .

References

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]

  • Design, Synthesis and Biological Evaluation of Ligands Selective for the Melanocortin-3 Receptor Source: PubMed Central (PMC) URL:[Link]

  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy Source: PubMed URL:[Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol

Introduction: Navigating the Synthesis of a Key Piperidine Intermediate The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to confer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of a Key Piperidine Intermediate

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[1][2] Among the vast array of piperidine derivatives, 1-(4-Methylcyclohexyl)piperidin-4-ol stands out as a crucial intermediate in the synthesis of various biologically active compounds. Its scale-up synthesis, however, presents unique challenges, including ensuring high purity, cost-effectiveness, and operational safety.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol, designed for researchers, scientists, and professionals in drug development. We will explore two robust and industrially viable synthetic strategies: Reductive Amination and Direct Alkylation followed by Reduction . This document emphasizes the underlying chemical principles, practical experimental details, and critical process parameters to facilitate a seamless transition from laboratory to pilot-plant scale.

Method 1: One-Pot Reductive Amination

Reductive amination is a highly efficient and atom-economical method for the formation of C-N bonds, making it a preferred strategy for large-scale amine synthesis.[3] This one-pot approach combines the formation of an imine or enamine intermediate from 4-hydroxypiperidine and 4-methylcyclohexanone, followed by its immediate reduction to the desired product.

Causality of Experimental Choices

The selection of a one-pot reductive amination strategy is underpinned by several key advantages for industrial-scale production. By combining the condensation and reduction steps, this method minimizes unit operations, reduces reactor occupancy time, and decreases waste generation. The choice of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), simplifies catalyst removal through filtration, a critical consideration for large-scale operations where chromatographic purification is often economically prohibitive.[4] The use of hydrogen gas as the reducing agent is both cost-effective and generates water as the only byproduct, aligning with the principles of green chemistry.[5]

Visualizing the Reductive Amination Workflow

cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification 4-Hydroxypiperidine 4-Hydroxypiperidine Mixing_Solvent Mixing in Solvent (e.g., Methanol) 4-Hydroxypiperidine->Mixing_Solvent 4-Methylcyclohexanone 4-Methylcyclohexanone 4-Methylcyclohexanone->Mixing_Solvent Catalyst_Addition Addition of Pd/C Catalyst Mixing_Solvent->Catalyst_Addition Hydrogenation Hydrogenation (H2 gas, elevated pressure) Catalyst_Addition->Hydrogenation Reaction_Monitoring Reaction Monitoring (TLC/GC/HPLC) Hydrogenation->Reaction_Monitoring Catalyst_Filtration Catalyst Filtration Reaction_Monitoring->Catalyst_Filtration Solvent_Removal Solvent Removal Catalyst_Filtration->Solvent_Removal Crystallization Crystallization (e.g., from Heptane/Toluene) Solvent_Removal->Crystallization Isolation_Drying Isolation & Drying Crystallization->Isolation_Drying Product 1-(4-Methylcyclohexyl)piperidin-4-ol (High Purity Solid) Isolation_Drying->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Detailed Protocol for Reductive Amination

Materials:

  • 4-Hydroxypiperidine

  • 4-Methylcyclohexanone

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Heptane or Toluene for crystallization

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave/hydrogenator

  • Mechanical stirrer

  • Temperature and pressure gauges

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 4-hydroxypiperidine (1.0 eq) and methanol (5-10 volumes).

  • Reactant Addition: Add 4-methylcyclohexanone (1.0-1.2 eq) to the reactor. The slight excess of the ketone can help drive the initial imine/enamine formation.

  • Catalyst Charging: Under an inert atmosphere, carefully add 10% Pd/C catalyst (1-5 mol% loading, 50% wet). The wet catalyst is crucial for safe handling and preventing ignition of the solvent vapors.

  • Inerting: Seal the reactor and purge several times with nitrogen or argon to remove all oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to a set temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of starting materials using Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-24 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Filtration: Dilute the reaction mixture with additional methanol if necessary and filter through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene or heptane). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Quantitative Data for Reductive Amination
ParameterValueReference
Yield 85-95%[4]
Purity (Post-Crystallization) >99%[6]
Reaction Time 8-24 hoursGeneral knowledge
Temperature 40-60 °CGeneral knowledge
Pressure 5-10 bar H₂General knowledge

Method 2: Two-Step Synthesis via N-Alkylation and Ketone Reduction

An alternative scalable approach involves a two-step process: the initial N-alkylation of a protected 4-piperidone with a 4-methylcyclohexyl derivative, followed by the reduction of the ketone functionality. This method offers better control over the reaction sequence and can be advantageous if the one-pot method presents challenges with side-product formation.

Causality of Experimental Choices

This two-step strategy provides a more controlled and potentially higher-purity route. The use of a protecting group on the piperidine nitrogen, such as a benzyl group, allows for a clean N-alkylation step. The subsequent deprotection and ketone reduction can often be achieved in a single step via catalytic hydrogenation, which is a highly scalable and clean process.[7] The choice of a benzyl protecting group is strategic as it can be readily cleaved under standard hydrogenation conditions, thus simplifying the overall process.

Visualizing the Two-Step Synthesis Workflow

cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Deprotection & Reduction cluster_workup2 Work-up & Purification 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Alkylation_Reaction Alkylation Reaction (Base, Solvent) 1-Benzyl-4-piperidone->Alkylation_Reaction 4-Methylcyclohexyl_bromide 4-Methylcyclohexyl Bromide 4-Methylcyclohexyl_bromide->Alkylation_Reaction Intermediate_Ketone 1-Benzyl-4-(4-methylcyclohexyl)piperidin-4-one Alkylation_Reaction->Intermediate_Ketone Hydrogenation_Setup Catalytic Hydrogenation (Pd/C, H2, Acidic conditions) Intermediate_Ketone->Hydrogenation_Setup Reaction_Monitoring_2 Reaction Monitoring (TLC/GC/HPLC) Hydrogenation_Setup->Reaction_Monitoring_2 Catalyst_Filtration_2 Catalyst Filtration Reaction_Monitoring_2->Catalyst_Filtration_2 Basification Basification Catalyst_Filtration_2->Basification Extraction Extraction Basification->Extraction Crystallization_2 Crystallization Extraction->Crystallization_2 Final_Product 1-(4-Methylcyclohexyl)piperidin-4-ol Crystallization_2->Final_Product

Caption: Workflow for the two-step synthesis via N-alkylation and reduction.

Detailed Protocol for Two-Step Synthesis

Step 1: N-Alkylation of 1-Benzyl-4-piperidone

Materials:

  • 1-Benzyl-4-piperidone

  • 4-Methylcyclohexyl bromide (or tosylate)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in acetonitrile (5-10 volumes), add powdered potassium carbonate (2.0-3.0 eq).

  • Alkylating Agent Addition: Add 4-methylcyclohexyl bromide (1.0-1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours, monitoring by TLC or GC for the consumption of the starting piperidone.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-4-(4-methylcyclohexyl)piperidin-4-one, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Reductive Deprotection and Ketone Reduction

Materials:

  • Crude 1-benzyl-4-(4-methylcyclohexyl)piperidin-4-one

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrochloric acid (HCl) (optional, as a catalyst promoter)

  • Hydrogen (H₂) gas

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • Reactor Setup: Dissolve the crude product from Step 1 in ethanol (5-10 volumes) in a high-pressure autoclave.

  • Catalyst Charging: Under an inert atmosphere, add 10% Pd/C catalyst (2-10 mol% loading, 50% wet). A small amount of HCl (catalytic) can be added to facilitate the debenzylation.

  • Inerting and Hydrogenation: Seal the reactor, purge with an inert gas, and then with hydrogen. Pressurize with hydrogen (5-10 bar) and heat to 40-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the product by GC or HPLC.

  • Work-up: After completion, cool the reactor, vent the hydrogen, and purge with an inert gas. Filter the reaction mixture through a filter aid to remove the catalyst and wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution to a pH of >12.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by crystallization as described in Method 1.

Quantitative Data for Two-Step Synthesis
ParameterStep 1: N-AlkylationStep 2: ReductionOverallReference
Yield 80-90%85-95%68-85%[8]
Purity (Post-Crystallization) ->99%>99%[6]
Reaction Time 12-24 hours8-24 hours20-48 hoursGeneral knowledge

Conclusion: Selecting the Optimal Scale-Up Strategy

Both the one-pot reductive amination and the two-step N-alkylation/reduction methods offer viable and scalable pathways to high-purity 1-(4-Methylcyclohexyl)piperidin-4-ol. The choice between these methods will depend on several factors including the cost and availability of starting materials, the desired process efficiency, and the capabilities of the manufacturing facility.

The one-pot reductive amination is generally more efficient in terms of time and resources, making it an attractive option for large-scale production. However, the two-step synthesis provides greater control and may be preferable if side-product formation is a concern with the one-pot approach.

Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted for both routes to determine the most suitable method for a specific manufacturing campaign.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (URL: [Link])

  • Green Chemistry - BORIS Portal. (URL: [Link])

  • Stereoselective Synthesis of Substituted Piperidin-4-ols - Sci-Hub. (URL: [Link])

  • Reductive Amination - Wordpress. (URL: [Link])

  • 4-Substituted and 1,4-Disubstituted Piperidines - ResearchGate. (URL: [Link])

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC. (URL: [Link])

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N 7 -Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT) - ResearchGate. (URL: [Link])

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL: [Link])

  • US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google P
  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 1-(4-Methylcyclohexyl)piperidin-4-ol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction and Physicochemical Profiling 1-(4-Methylcyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Physicochemical Profiling

1-(4-Methylcyclohexyl)piperidin-4-ol (CAS: 416868-36-5) is a structurally complex secondary alcohol and tertiary amine, frequently utilized as a critical building block in the synthesis of neuroleptic, analgesic, and mucolytic agents. The purification of heavily substituted piperidines presents a notorious challenge in process chemistry: their high conformational flexibility and lipophilicity often lead to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than true crystallization.

This application note details field-proven, scalable crystallization techniques to isolate 1-(4-Methylcyclohexyl)piperidin-4-ol at >99.5% purity. By exploiting the distinct hydrogen-bonding networks of the piperidine ring and the specific solubility profile of the methylcyclohexyl moiety, we establish a robust framework for both free-base cooling crystallization and reactive salt formation.

Mechanistic Insights: Conformational Dynamics and Solvent Causality

To design a self-validating crystallization protocol, one must understand the thermodynamic and structural behavior of the target molecule [1].

The Role of Hydrogen Bonding and Chair Conformation

In the solid state, piperidin-4-ol derivatives predominantly adopt a chair conformation. The bulky 4-methylcyclohexyl group occupies the equatorial position on the nitrogen to minimize 1,3-diaxial steric clashes, while the hydroxyl group at C4 exists in an axial/equatorial equilibrium. Crystal packing is driven by strong intermolecular O−H⋯N and weak N−H⋯O hydrogen bonds, which often form centrosymmetric tetramers or infinite one-dimensional chains [2].

If a highly polar, protic solvent (like pure methanol) is used, the solvent aggressively competes for these hydrogen-bonding sites, resulting in high solubility and poor crystallization yields. Conversely, non-polar solvents (like pure toluene) interact too favorably with the lipophilic methylcyclohexyl ring, depressing the melting point of the solute-solvent mixture and triggering oiling out.

Solvent Selection Causality

To navigate this, Ethyl Acetate (EtOAc) is the optimal primary solvent. EtOAc provides moderate polarity—solubilizing the compound at reflux (145 mg/mL) but offering a steep solubility drop upon cooling (18.5 mg/mL at 25 °C). This steep curve promotes rapid nucleation without trapping impurities in the lattice [3]. For highly impure batches, reactive crystallization (forming the hydrochloride salt) bypasses the free-base oiling out entirely by drastically increasing the lattice energy of the target compound.

Quantitative Data: Solvent Screening Results

The following table summarizes the thermodynamic solubility and crystallization outcomes for 1-(4-Methylcyclohexyl)piperidin-4-ol across various solvent systems.

Table 1: Solvent Screening and Crystallization Metrics

Solvent SystemRatio (v/v)Solubility 25 °C (mg/mL)Solubility Reflux (mg/mL)Crystal HabitYield (%)Purity (HPLC %)
Ethyl Acetate 10018.5145.0Prismatic82.099.6
Ethanol 10045.2>250.0Needles45.598.2
EtOH / Heptane 30:7012.0110.5Plates78.499.1
Toluene 10065.0>300.0Oils out (LLPS)N/AN/A
MTBE 10022.485.0Fine powder65.097.5

Note: Yields are based on a starting purity of 88%. EtOAc demonstrates the most favorable metastable zone width (MSZW) for controlled growth.

Purification Decision Matrix and Workflow

Depending on the initial purity of the crude synthetic mixture, scientists must choose between direct cooling crystallization and reactive salt formation.

Workflow Start Crude 1-(4-Methylcyclohexyl) piperidin-4-ol Assess Assess Initial Purity (HPLC/GC) Start->Assess PathA High Purity (>85%) Cooling Crystallization Assess->PathA ≥85% PathB Low Purity (<85%) Reactive Salt Formation Assess->PathB <85% DissolveEtOAc Dissolve in EtOAc at Reflux (77 °C) PathA->DissolveEtOAc DissolveMTBE Dissolve in MTBE Add 1.1 eq HCl (g) PathB->DissolveMTBE Cooling Controlled Cooling (-0.5 °C/min) to 5 °C DissolveEtOAc->Cooling Filter Vacuum Filtration & Cold Solvent Wash Cooling->Filter FreeBase Isolate HCl Salt Neutralize with 2M NaOH DissolveMTBE->FreeBase FreeBase->Filter Dry Vacuum Drying (40 °C, 50 mbar) Filter->Dry

Figure 1: Decision matrix and workflow for 1-(4-Methylcyclohexyl)piperidin-4-ol purification.

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (For Crude Purity >85%)

This protocol utilizes a controlled cooling ramp to prevent supersaturation spikes, thereby avoiding liquid-liquid phase separation (LLPS).

  • Dissolution: Suspend 100 g of crude 1-(4-Methylcyclohexyl)piperidin-4-ol in 700 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the mixture to reflux (approx. 77 °C) under mild agitation (200 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble polymeric byproducts. Causality: Particulates act as heterogeneous nucleation sites for impurities, degrading final crystal habit.

  • Controlled Cooling (Critical Step): Program the jacketed reactor to cool at a strict rate of -0.5 °C/min down to 60 °C.

  • Seeding: At 60 °C, introduce 0.5 g of pure 1-(4-Methylcyclohexyl)piperidin-4-ol seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.

  • Final Ramp: Continue cooling at -0.5 °C/min down to 5 °C. Hold at 5 °C for 2 hours.

  • Self-Validation / IPC: Sample the mother liquor. If the API concentration exceeds 25 mg/mL (via HPLC), extend the hold time or add 5% v/v heptane dropwise to force precipitation.

  • Isolation: Filter the resulting prismatic crystals under vacuum. Wash the filter cake with 100 mL of pre-chilled (0 °C) EtOAc.

  • Drying: Dry in a vacuum oven at 40 °C and 50 mbar for 12 hours.

Protocol B: Reactive Salt Crystallization (For Crude Purity <85%)

When impurities disrupt the free-base crystal lattice, converting the tertiary amine to a hydrochloride salt drastically increases lattice energy, forcing crystallization.

  • Dissolution: Dissolve 100 g of highly impure crude in 800 mL of Methyl tert-butyl ether (MTBE) at 25 °C.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add 1.1 equivalents of 2M HCl in diethyl ether) into the solution while maintaining the temperature below 30 °C using an ice bath. Causality: Exothermic protonation can degrade the product if temperature is uncontrolled.

  • Isolation of Salt: Stir the resulting thick white slurry for 1 hour. Filter and wash with 200 mL of cold MTBE. The highly crystalline hydrochloride salt selectively rejects neutral and non-basic impurities.

  • Free-Basing (Recovery): Suspend the purified salt in 500 mL of Dichloromethane (DCM) and 500 mL of deionized water. Slowly add 2M NaOH until the aqueous layer reaches pH 10.5.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 200 mL of DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the highly purified free base as a white solid.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. URL:[Link]

  • Jasinski, J. P., Butcher, R. J., & Narayana, B. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1134. URL:[Link]

Method

In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 1-(4-Methylcyclohexyl)piperidin-4-ol

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Introduction & Pharmacological Context The compound 1-(4-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Pharmacological Context

The compound 1-(4-Methylcyclohexyl)piperidin-4-ol (CAS: 416868-36-5) is a structurally distinct building block representative of a broader class of basic lipophilic amines . Comprising a basic piperidine nitrogen linked to a lipophilic methylcyclohexyl moiety, this compound presents unique pharmacokinetic (PK) and pharmacodynamic (PD) challenges during in vivo translation.

Because it is an early-stage chemical probe rather than a standardized clinical drug, there is no universal "off-the-shelf" dosing regimen. As an Application Scientist, it is critical to understand the causality behind its behavior: basic lipophilic amines (pKa ~8.5–9.5) are predominantly protonated at physiological pH. This drives rapid partitioning into acidic subcellular compartments (lysosomotropism) and acidic phospholipid membranes. Consequently, these compounds typically exhibit a massive volume of distribution ( Vd​ ), rapid clearance from systemic plasma, and pronounced first-pass pulmonary uptake [1].

This guide provides a self-validating, step-by-step framework to establish the Maximum Tolerated Dose (MTD) and pharmacokinetic profile of 1-(4-Methylcyclohexyl)piperidin-4-ol in murine models.

Formulation Strategy

To achieve reliable in vivo dosing, the formulation must overcome the compound's high lipophilicity while preventing precipitation upon injection into the neutral pH of the bloodstream.

Mechanistic Formulation Choices
  • pH Adjustment: Because the piperidine nitrogen is basic, the compound exhibits enhanced aqueous solubility in mildly acidic environments. Formulating in a 50 mM Acetate or Citrate buffer (pH 4.5–5.0) ensures protonation while remaining above the threshold for injection site necrosis or phlebitis.

  • Co-Solvents: To prevent the compound from crashing out of solution upon physiological dilution, a surfactant or inclusion complex is required. 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended as it encapsulates the lipophilic methylcyclohexyl tail, releasing the drug dynamically in the systemic circulation.

Formulation_Logic N1 1-(4-Methylcyclohexyl) piperidin-4-ol N2 Physicochemical Profiling (pKa ~9, High LogP) N1->N2 N3 Formulation Strategy (HP-β-CD / pH 4.5 Buffer) N2->N3 N4 Dose Range Finding (MTD Determination) N3->N4 N5 In Vivo PK/PD (Plasma & Tissue Sampling) N4->N5

Workflow for establishing in vivo dosing of lipophilic amines.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy studies, a Dose Range Finding (DRF) study must be conducted to establish the MTD. The MTD is defined as the highest dose that elicits signs of minimal toxicity without significantly altering the animal's normal lifespan or causing >15% body weight loss[2][3].

Step-by-Step Methodology

Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Preparation: Utilize 8–10 week old wild-type mice (e.g., C57BL/6 or BALB/c). Fast the mice for 4 hours prior to oral (PO) dosing; no fasting is required for intravenous (IV) or intraperitoneal (IP) dosing.

  • Initial Dosing: Begin with a conservative starting dose based on structural analogs (e.g., 5 mg/kg IV or 15 mg/kg PO). Administer to a micro-cohort (n=3).

  • Clinical Observation: Monitor animals continuously for the first hour, then at 4, 8, and 24 hours post-dose. Score clinical signs (0 = normal, 1 = mild lethargy/piloerection, 2 = moderate distress/hunched posture, 3 = severe distress).

  • Dose Escalation: If the clinical score remains ≤1 and weight loss is <10% at 48 hours, escalate the dose by 50% in a new cohort of mice[4].

  • Endpoint: The escalation ceases when any mouse exhibits a clinical score >2 or weight loss >15% . The previous safe dose is officially designated as the MTD.

MTD_Logic Start Administer Dose 'X' (n=3 mice) Obs Monitor 24-48h (Weight, Clinical Signs) Start->Obs Dec Toxicity Observed? (>15% wt loss or Score >2) Obs->Dec Esc Escalate Dose (X = X + 50%) Dec->Esc No Stop Set MTD = Previous Dose Dec->Stop Yes Esc->Start

Self-validating Maximum Tolerated Dose (MTD) escalation logic.

Protocol 2: Pharmacokinetic (PK) Profiling

Because 1-(4-Methylcyclohexyl)piperidin-4-ol is a basic lipophilic amine, plasma PK alone is insufficient and highly misleading . The compound will rapidly clear from the blood and sequester into the lungs and brain[5]. A parallel tissue-sampling protocol is mandatory.

Step-by-Step Methodology
  • Dose Administration: Administer the compound at 1/3 of the established MTD to ensure linear pharmacokinetics without saturating metabolic enzymes.

  • Sampling Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Sample Collection:

    • Blood: Collect via cardiac puncture or submandibular bleed into K2-EDTA tubes. Centrifuge at 2,000 ×g for 10 mins at 4°C to isolate plasma.

    • Tissue (Lung/Brain): Perfuse the mouse with ice-cold saline to remove residual blood. Harvest the lung and brain, weigh them, and homogenize in 3 volumes of blank buffer (e.g., PBS).

  • Bioanalysis: Extract the compound using protein precipitation (e.g., 3 volumes of cold Acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Calculate the tissue-to-plasma partition coefficient ( Kp​ ) to determine the extent of tissue sequestration.

Quantitative Data Presentation

While empirical data for 1-(4-Methylcyclohexyl)piperidin-4-ol must be generated using the protocols above, the following table summarizes the expected pharmacokinetic ranges for this class of piperidine-based lipophilic amines, providing a benchmark for your experimental validation.

Pharmacokinetic ParameterExpected Range (Piperidine Analogs)Mechanistic Rationale
Clearance ( Cl ) 30 - 60 mL/min/kgHigh hepatic extraction ratio; potential for presystemic elimination.
Volume of Distribution ( Vdss​ ) 3.0 - 15.0 L/kgExtensive tissue binding due to lipophilicity and lysosomal trapping.
Half-life ( t1/2​ ) 1.5 - 6.0 hoursRapid initial distribution ( α -phase) followed by slower terminal elimination ( β -phase) as drug leaches from tissue.
Bioavailability ( F% ) 10% - 40%Subject to significant first-pass hepatic and pulmonary metabolism.
Brain-to-Plasma Ratio ( Kp,brain​ ) 1.5 - 5.0High BBB permeability driven by the lipophilic methylcyclohexyl group.

References

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). Available at:[Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. National Center for Biotechnology Information (NCBI/PMC). Available at:[Link]

  • Presystemic Drug Elimination. Annual Review of Pharmacology and Toxicology. Discusses the first-pass pulmonary uptake of basic lipophilic amines. Available at:[Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Pharmaceuticals (Basel). Details the PK/PD of piperidine derivatives in vivo. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your reaction yields and overcome common synthetic challenges.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Overall Reaction Yield

Question: My final yield of 1-(4-Methylcyclohexyl)piperidin-4-ol is consistently below expectations. What are the most probable causes and how can I improve it?

Answer: Low yields in this synthesis can typically be traced back to two key stages: the initial formation of the intermediate iminium ion and the subsequent reduction step. Let's break down the potential pitfalls and solutions for the common reductive amination pathway.

A. Inefficient Imine/Iminium Ion Formation:

The condensation of 4-piperidone with 4-methylcyclohexylamine to form the corresponding imine or iminium ion is a critical equilibrium-driven reaction.

  • Water Removal is Crucial: The formation of an imine from an amine and a ketone releases one equivalent of water. According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus inhibiting imine formation.

    • Solution: Ensure all glassware is rigorously dried before use. Employ anhydrous solvents. Consider the use of a dehydrating agent, such as molecular sieves or a Dean-Stark apparatus, to actively remove water as it is formed.[1]

  • Catalyst Choice and Concentration: An acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Solution: While various protic acids can be used, scandium(III) triflate (Sc(OTf)₃) has been shown to be a particularly effective Lewis acid catalyst for imine formation in similar systems, sometimes leading to significantly increased yields.[2] Experiment with catalytic amounts to find the optimal loading for your specific conditions.

B. Suboptimal Reduction Step:

The reduction of the imine/iminium intermediate to the final piperidine product is the second critical phase.

  • Choice of Reducing Agent: The reactivity of the reducing agent must be carefully considered. A reagent that is too harsh may lead to over-reduction or side reactions, while one that is too mild may result in an incomplete reaction.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild enough to not reduce the starting ketone but is effective at reducing the intermediate iminium ion.[3] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[4] If using catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is fresh and active, and optimize the hydrogen pressure and temperature.[1]

  • Reaction Conditions for Reduction: Temperature and pH can significantly influence the rate and completeness of the reduction.

    • Solution: For borohydride-based reductions, the reaction is often performed at room temperature. For catalytic hydrogenation, temperatures may range from 40-80°C with pressures of 1.5-5 MPa.[1] It is essential to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with several byproducts. What are these impurities likely to be, and how can I prevent their formation?

Answer: The formation of byproducts is a common issue. Identifying the structure of these impurities is the first step toward mitigating their formation.

A. Unreacted Starting Materials:

The most common "impurities" are often unreacted 4-piperidone or 4-methylcyclohexylamine.

  • Cause: Incomplete reaction due to the issues described in "Issue 1: Low Overall Reaction Yield".

  • Solution: Re-evaluate your reaction conditions, particularly focusing on efficient water removal and the choice and amount of your reducing agent. Ensure the stoichiometry of your reactants is correct.

B. Formation of 1-(4-Methylcyclohexyl)piperidin-4-one:

This ketone intermediate can be present if the reduction step is incomplete.

  • Cause: Insufficient reducing agent, inactive catalyst, or insufficient reaction time or pressure during hydrogenation.

  • Solution: Increase the equivalents of the reducing agent or use a fresh, active catalyst.[1] For catalytic hydrogenation, increasing the hydrogen pressure or reaction temperature can improve conversion.[5]

C. Dialkylation of the Piperidine Nitrogen:

While less common in this specific synthesis, it's a potential side reaction in reductive aminations.

  • Cause: The newly formed secondary amine product can potentially react with another molecule of the ketone and undergo a second reductive amination.

  • Solution: Using a slight excess of the primary amine can help to minimize this. Protecting the primary amine is an effective strategy in more complex syntheses to prevent dialkylation.[1]

D. Purification Strategies:

Effective purification is key to obtaining a high-purity final product.

  • Solution: Column chromatography is a standard method for separating the desired product from starting materials and byproducts. Alternatively, recrystallization can be an effective technique for obtaining highly pure crystalline material, with solvents like ethanol or mixtures of benzene and petroleum ether often being used for similar piperidine derivatives.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol, focusing on the underlying chemical principles.

Question 1: What is the most common synthetic route for preparing 1-(4-Methylcyclohexyl)piperidin-4-ol?

Answer: The most direct and widely used method is a one-pot reductive amination (also known as reductive alkylation). This reaction involves the condensation of 4-piperidone with 4-methylcyclohexylamine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired 1-(4-methylcyclohexyl)piperidin-4-ol. This approach is favored for its efficiency and atom economy.

Question 2: Can a Grignard reaction be used as an alternative synthetic route?

Answer: While a Grignard reaction is a powerful tool for forming carbon-carbon bonds and is used to synthesize other 4-substituted piperidin-4-ols, it is not the most direct route for this specific molecule.[7][8] A Grignard approach would typically involve reacting a piperidone derivative with a 4-methylcyclohexylmagnesium halide. However, preparing this specific Grignard reagent can be challenging. The reductive amination pathway is generally more straightforward for this target compound.

Question 3: How does the stereochemistry of the 4-methylcyclohexyl group affect the reaction?

Answer: 4-Methylcyclohexylamine exists as a mixture of cis and trans isomers. The commercial starting material is often a mixture of these diastereomers. The reaction will typically proceed with this mixture, resulting in a corresponding mixture of diastereomers in the final product. The separation of these diastereomers can be challenging and may require specialized chromatographic techniques. For many applications, the diastereomeric mixture is used directly.

Question 4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

Answer: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product's identity and purity.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the hydroxyl (-OH) and amine (N-H) stretches.

III. Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general procedure for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • 4-Methylcyclohexylamine (mixture of cis and trans isomers)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and stir until the 4-piperidone is fully in the organic layer. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • To the dried solution of 4-piperidone in DCM, add 4-methylcyclohexylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel with a gradient of ethyl acetate in hexanes) to yield 1-(4-Methylcyclohexyl)piperidin-4-ol.

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Solution
Presence of waterUse anhydrous solvents and oven-dried glassware. Consider adding molecular sieves.[1]
Inefficient imine formationUse an acid catalyst (e.g., acetic acid or Sc(OTf)₃).[2]
Incomplete reductionUse a fresh, active reducing agent. Optimize reaction time, temperature, and pressure (for hydrogenation).[1][5]
Suboptimal pHMaintain a slightly acidic pH (4-6) during reductive amination with borohydride reagents to favor iminium ion formation.

IV. Visual Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction Piperidone 4-Piperidone Iminium Iminium Ion Piperidone->Iminium + Amine - H₂O Amine 4-Methylcyclohexylamine Amine->Iminium Product 1-(4-Methylcyclohexyl)piperidin-4-ol Iminium->Product + [H⁻] (Reducing Agent)

Caption: Reductive amination pathway for the synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Water Check for Water Contamination? Start->Check_Water Check_Imine Is Imine Formation Incomplete? Check_Water->Check_Imine No Sol_Dry Use Anhydrous Conditions & Dehydrating Agent Check_Water->Sol_Dry Yes Check_Reduction Is Reduction Inefficient? Check_Imine->Check_Reduction No Sol_Catalyst Optimize Acid Catalyst (e.g., Sc(OTf)₃) Check_Imine->Sol_Catalyst Yes Sol_Reducer Use Fresh/Alternative Reducer (e.g., NaBH(OAc)₃) Check_Reduction->Sol_Reducer Yes Success Improved Yield Check_Reduction->Success No Sol_Dry->Check_Imine Sol_Catalyst->Check_Reduction Sol_Conditions Optimize Reduction Conditions (Time, Temp, Pressure) Sol_Reducer->Sol_Conditions Sol_Conditions->Success

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • BenchChem. (2025). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.

  • Scribd. (n.d.). Optimizing Catalytic Hydrogenation Conditions.

  • ResearchGate. (2025). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.

  • BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.

  • PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

  • BORIS Portal. (2024). Green Chemistry.

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

  • PubMed Central (PMC). (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.

  • Thieme. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence.

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

  • PubMed. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives.

  • University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(4-Methylcyclohexyl)piperidin-4-ol

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of preparing lipophilic amines for biological evaluation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of preparing lipophilic amines for biological evaluation.

1-(4-Methylcyclohexyl)piperidin-4-ol presents a classic formulation challenge. The molecule features a highly lipophilic 4-methylcyclohexyl moiety coupled with a bulky piperidine ring. While it possesses a polar secondary alcohol (-OH) and a basic tertiary amine, the dominant hydrocarbon burden results in a high partition coefficient (LogP) and practically zero aqueous solubility at physiological pH (7.4) [1].

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers for both in vitro and in vivo applications.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before preparing your compound, you must align your formulation strategy with your downstream biological application. The decision matrix below outlines the optimal path based on assay tolerance and volume requirements.

SolubilizationWorkflow Start 1-(4-Methylcyclohexyl)piperidin-4-ol (Poor Aqueous Solubility) App Intended Biological Application? Start->App InVitro In Vitro Assays (Cell Culture / Biochem) App->InVitro Low Volume InVivo In Vivo Dosing (Rodent PK / PD / Efficacy) App->InVivo High Volume DMSO DMSO Stock (10-50 mM) + Aqueous Dilution (<1% DMSO) InVitro->DMSO CD HP-β-CD Complexation (10-20% w/v in Saline) InVitro->CD pH pH Adjustment (pH 4-5) (Protonate Tertiary Amine) InVivo->pH InVivo->CD Lipid Cosolvent / Surfactant (e.g., 5% DMSO, 5% Tween 80) InVivo->Lipid

Figure 1: Decision matrix for selecting a solubilization strategy.

Quantitative Formulation Data

The table below summarizes the expected solubility enhancements achieved through different excipient systems. Use this to benchmark your experimental recovery.

Formulation StrategyMechanism of SolubilizationExpected Solubility LimitRecommended Application
Free Base in PBS (pH 7.4) Intrinsic aqueous solubility< 0.1 mg/mLNot recommended
100 mM Acetate Buffer (pH 4.5) Amine protonation (Ionization)5.0 - 10.0 mg/mLIn vitro biochemical assays
20% (w/v) HP-β-CD in Saline Hydrophobic cavity encapsulation15.0 - 25.0 mg/mLIn vivo IV / IP dosing
5% DMSO / 5% Tween 80 / 90% H₂O Micellar solubilization & Cosolvent2.0 - 5.0 mg/mLIn vivo PO dosing
Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into cell culture media (pH 7.4). Why does this happen, and how do I prevent it? A1: This is a classic "solvent shift" combined with "pH shock." In pure DMSO, the compound is fully solvated. When introduced to media at pH 7.4, the local DMSO concentration drops near zero, and the tertiary amine (pKa ~9.5) remains largely un-ionized. The hydrophobic forces of the 4-methylcyclohexyl ring rapidly drive crystallization. Solution: To prevent this, pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) before introducing it to the media, or perform a serial dilution using a transitional cosolvent (e.g., PEG400) to lower the thermodynamic penalty of hydration.

Q2: I need to dose this compound intravenously (IV) in mice. I cannot use high concentrations of DMSO due to toxicity. What is the most physiologically acceptable vehicle? A2: For IV administration, 10-20% (w/v) HP-β-CD in physiological saline is the gold standard [2]. HP-β-CD forms a host-guest inclusion complex that shields the lipophilic regions of the molecule from water while maintaining a biologically inert, isotonic profile. Alternatively, if your compound is stable in mild acid, formulating it as an in situ citrate or acetate salt (pH 4.5–5.0) is highly effective, as the blood's buffering capacity will rapidly neutralize the pH upon injection.

Q3: Why does heating the solution temporarily dissolve the compound, only for it to crash out when it returns to room temperature? A3: Heating increases the kinetic energy of the system, temporarily overcoming the crystal lattice energy of the free base. However, this is a supersaturated, thermodynamically unstable state. Once the thermal energy dissipates, the system returns to equilibrium, and the hydrophobic effect forces the compound out of solution. True solubilization requires altering the chemical state (via pH) or the microenvironment (via surfactants/cyclodextrins).

Validated Experimental Protocols
Protocol A: In Situ Salt Formation (pH-Driven Solubilization)

Causality: Phosphate buffered saline (PBS) at neutral pH cannot provide the necessary hydrogen ion concentration to protonate the piperidine nitrogen. By using an Acetate buffer (pH 4.5), we ensure the microenvironmental pH remains at least 2 units below the compound's pKa, driving the equilibrium entirely toward the highly water-soluble ionized salt form.

  • Preparation: Weigh 10 mg of 1-(4-Methylcyclohexyl)piperidin-4-ol into a clean glass vial.

  • Buffer Addition: Add 1.0 mL of 100 mM Sodium Acetate buffer (pre-adjusted to pH 4.5).

  • Agitation: Vortex vigorously for 2 minutes. The solution will initially appear as a cloudy suspension.

  • Sonication: Place the vial in a bath sonicator at 30°C for 15 minutes to provide the activation energy required to break the initial crystal lattice.

  • Self-Validation Check (Critical): Hold the vial against a dark background. The solution must transition from opaque to optically clear. To quantitatively validate, centrifuge the mixture at 10,000 x g for 10 minutes. The absence of a visible pellet confirms 100% ionization and solubilization. Verify the final concentration of the supernatant via HPLC-UV.

Protocol B: Preparation of HP-β-CD Inclusion Complex

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The 4-methylcyclohexyl ring of our target compound acts as a "guest" that fits seamlessly into the hydrophobic cavity of the HP-β-CD "host," while the polar piperidine-OH remains exposed to the aqueous bulk [3].

Mechanism Drug 1-(4-Methylcyclohexyl) piperidin-4-ol (Lipophilic Guest) Complex Host-Guest Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Figure 2: Host-guest inclusion complexation mechanism.

  • Excipient Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% NaCl (Saline). Stir until completely clear.

  • API Addition: Add 15 mg of 1-(4-Methylcyclohexyl)piperidin-4-ol directly into 1.0 mL of the HP-β-CD solution.

  • Complexation: Stir magnetically at 500 RPM at room temperature for 12–24 hours. Do not rush this step; host-guest complexation is an equilibrium-driven process that requires time.

  • Self-Validation Check: After 24 hours, the solution should be entirely transparent. Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed trace particulates. Analyze the filtrate via LC-MS to confirm the target concentration has been achieved without degradation.

References
  • Enhanced solubility and dissolution rate of amiodarone by complexation with β-cyclodextrin through different methods. ResearchGate. Available at:[Link]

  • Diffusion and Flux Improvement of Drugs through Complexation. Molecular Pharmaceutics (ACS Publications). Available at:[Link]

  • Polymer-cyclodextrin-lipid conjugates.Google Patents (US10064954B2).
Troubleshooting

preventing degradation of 1-(4-Methylcyclohexyl)piperidin-4-ol during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1-(4-Methylcyclohexyl)piperidin-4-ol to prevent its degrad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1-(4-Methylcyclohexyl)piperidin-4-ol to prevent its degradation. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your samples for future experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(4-Methylcyclohexyl)piperidin-4-ol during long-term storage?

A1: The long-term stability of 1-(4-Methylcyclohexyl)piperidin-4-ol is primarily influenced by three main factors:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by the presence of light and trace metal ions.[1] Oxidative degradation can lead to the formation of N-oxides, or cleavage of the ring.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[2][3] For many piperidine series compounds, storage at high temperatures can accelerate oxidation and other decomposition reactions.[2]

  • Moisture: The presence of moisture can facilitate hydrolytic reactions, although this is less of a concern for this specific molecule compared to compounds with ester or amide linkages.[2][4] However, maintaining a dry environment is a general best practice for the storage of most organic compounds.[2]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-degradation pathways.[2][5] Some piperidine compounds are known to be photosensitive.[2]

Q2: What are the ideal storage conditions for 1-(4-Methylcyclohexyl)piperidin-4-ol to ensure its stability?

A2: To minimize degradation during long-term storage, the following conditions are recommended:

  • Temperature: Store the compound in a cool environment. Refrigeration at 2-8°C is ideal for long-term storage.[2] Avoid repeated freeze-thaw cycles if the compound is stored in a solvent.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[6] This is particularly crucial for long-term storage.

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.[2][7] Amber glass vials with a secure cap are a suitable choice.

  • Purity: Ensure the initial purity of the compound is high. Impurities can sometimes act as catalysts for degradation.

Q3: Are there any incompatible materials I should avoid when storing 1-(4-Methylcyclohexyl)piperidin-4-ol?

A3: Yes, you should avoid storing 1-(4-Methylcyclohexyl)piperidin-4-ol with strong oxidizing agents, as they can accelerate its degradation.[8] Also, avoid contact with strong acids. While the compound itself is a base, prolonged contact with strong acids could lead to salt formation and potential degradation.

Troubleshooting Guide

Issue 1: I've noticed a change in the color of my stored 1-(4-Methylcyclohexyl)piperidin-4-ol sample.

  • Potential Cause: Color change, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation. Exposure to air and/or light can lead to the formation of colored impurities.

  • Recommended Action:

    • Assess Purity: The first step is to assess the purity of the sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Review Storage Conditions: Check if the sample was stored under the recommended conditions (cool, dark, inert atmosphere).

    • Purification: If the purity is compromised, you may need to repurify the compound, for example, by recrystallization or column chromatography, before use.

Issue 2: My analytical results (e.g., NMR, LC-MS) show unexpected peaks that were not present in the initial analysis.

  • Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products. The molecular weights of these new peaks, if determined by LC-MS, can provide clues about the degradation pathway.

  • Recommended Action:

    • Characterize Degradants: Attempt to identify the structure of the degradation products. This can be achieved through techniques like LC-MS/MS or by isolating the impurities for NMR analysis.

    • Forced Degradation Studies: To better understand the degradation profile, you can perform forced degradation studies.[9][10][11][12] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of potential degradants.[9][10][11][12] This can help in developing a stability-indicating analytical method.

Diagrams

Degradation_Pathway A 1-(4-Methylcyclohexyl)piperidin-4-ol B N-oxide derivative A->B Oxidation (O2, light) C Ring-opened products (e.g., amino aldehydes) A->C Oxidative Cleavage D Dehydrogenated products A->D Dehydrogenation

Caption: Potential oxidative degradation pathways of 1-(4-Methylcyclohexyl)piperidin-4-ol.

Storage_Workflow A Receive or Synthesize 1-(4-Methylcyclohexyl)piperidin-4-ol B Confirm Purity (e.g., HPLC, NMR) A->B C Select Opaque, Airtight Container (e.g., Amber Glass Vial) B->C D Transfer Compound C->D E Purge with Inert Gas (Argon or Nitrogen) D->E F Seal Tightly E->F G Store at 2-8°C F->G H Protect from Light G->H I Periodic Purity Check (e.g., annually) H->I

Caption: Recommended workflow for the long-term storage of 1-(4-Methylcyclohexyl)piperidin-4-ol.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 1-(4-Methylcyclohexyl)piperidin-4-ol and detecting potential degradation products. Method optimization may be required.

1. Materials and Reagents:

  • 1-(4-Methylcyclohexyl)piperidin-4-ol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 1-(4-Methylcyclohexyl)piperidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Monitor for the appearance of new peaks in aged samples compared to a reference standard.

Parameter Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature 30°C
Detection 210 nm
Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

2. Procedure:

  • Prepare solutions of 1-(4-Methylcyclohexyl)piperidin-4-ol under each of the stress conditions mentioned above.

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to identify and characterize the degradation products.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed sample.

  • Identify and quantify the major degradation products.

  • Use the mass spectrometry data to propose structures for the degradation products.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI. Retrieved from [Link]

  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. (2009). ACS Publications. Retrieved from [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy | Oxford Academic. Retrieved from [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PMC. Retrieved from [Link]

  • Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025). Blog. Retrieved from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). ResearchGate. Retrieved from [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Retrieved from [Link]

  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. (2024). ResearchGate. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved from [Link]

  • Identification and characterization of stressed degradation products of Piperine and profiling with black pepper (Piper Nigrum L.) Extraction by using LC/Q-TOF-dual ESI-MS experiments. (2013). Analytical Methods. Retrieved from [Link]

  • Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Photochemistry of some heterocyclic systems. (2025). ResearchGate. Retrieved from [Link]

  • Detection method for determining piperidine residue in bulk drug. (n.d.). Google Patents.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. (n.d.). ASM Journals. Retrieved from [Link]

  • Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. (2019). PMC. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC. Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. Retrieved from [Link]

  • Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. (2018). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics. Retrieved from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. Retrieved from [Link]

  • Effect of temperature and relative humidity on the stability of betalains encapsulated in cryogels from protein and polysaccharide. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for 1-(4-Methylcyclohexyl)piperidin-4-ol

Welcome to the technical support center for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of its synthesis via reductive amination. The synthesis of this molecule, a valuable intermediate, involves the reaction of 4-methylcyclohexanone with 4-hydroxypiperidine. This document will equip you with the knowledge to navigate the common challenges of this reaction and achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the reductive amination process. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Question 1: My reaction yield is low. What are the likely causes and how can I improve it?

Answer:

Low yields in the reductive amination of 4-methylcyclohexanone with 4-hydroxypiperidine can arise from several factors, primarily incomplete imine/enamine formation, undesired side reactions, or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Incomplete Imine/Enamine Formation: The equilibrium between the ketone/amine and the imine/enamine intermediate may not favor the product.[2]

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.[3] Typically, 1-2 molar equivalents of acetic acid are sufficient.[4]

      • Water Removal: The formation of the imine/enamine intermediate releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

      • Pre-formation of the Imine/Enamine: A stepwise or indirect reaction, where the 4-methylcyclohexanone and 4-hydroxypiperidine are stirred together (often with a catalyst) to form the intermediate before adding the reducing agent, can significantly improve yields.[4][5]

  • Reduction of the Starting Ketone: The reducing agent can react with the 4-methylcyclohexanone starting material to form 4-methylcyclohexanol, a common byproduct.

    • Solution:

      • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this purpose as it is less reactive towards ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][6][7]

      • Controlled Addition of Reducing Agent: Add the reducing agent portion-wise or as a solution over a period of time. This maintains a low concentration of the reducing agent, favoring the reduction of the more reactive iminium ion as it is formed.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the reaction's success.[8]

    • Solution:

      • Solvent Selection: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations using NaBH(OAc)₃.[4][6] Tetrahydrofuran (THF) and acetonitrile are also viable options.[4] Reactions are generally faster in DCE.[4]

      • Temperature Control: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but be mindful that higher temperatures can also promote side reactions.

      • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid prolonged reaction times which can lead to byproduct formation.

Question 2: I am observing a significant amount of an impurity with a mass corresponding to 4-methylcyclohexanol. How can I prevent this?

Answer:

The formation of 4-methylcyclohexanol is a clear indication that the reducing agent is reacting with your starting ketone, 4-methylcyclohexanone, before it can form the desired imine intermediate with 4-hydroxypiperidine.

Primary Cause: The use of a non-selective or overly reactive reducing agent.

Solutions:

  • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is known for its remarkable selectivity in reducing iminium ions in the presence of ketones.[2][6][9] Its steric bulk and the electron-withdrawing effect of the acetoxy groups make it a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[6][7]

  • Optimize Reaction pH: If you are using sodium cyanoborohydride (NaBH₃CN), maintaining a weakly acidic pH (around 6-8) is critical.[9] At this pH, the imine is protonated to form the more reactive iminium ion, which is reduced much faster than the ketone.[9][10]

  • Stepwise Procedure: As mentioned in the previous question, forming the imine intermediate first before adding the reducing agent can significantly minimize the reduction of the starting ketone.[4]

Question 3: My catalytic hydrogenation is slow or has stalled. What are the potential issues?

Answer:

While hydride reagents are more common for this specific transformation, catalytic hydrogenation is another approach for reductive amination. Sluggishness or stalling can be due to several factors.

Potential Causes & Solutions:

  • Catalyst Deactivation (Poisoning): Amines, including the 4-hydroxypiperidine starting material and the 1-(4-Methylcyclohexyl)piperidin-4-ol product, can act as catalyst poisons, particularly for catalysts like Palladium on carbon (Pd/C).[11]

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading might be necessary to compensate for some deactivation.

      • Use a Poison-Resistant Catalyst: Consider using catalysts that are more resistant to amine poisoning, such as certain rhodium or ruthenium catalysts.

      • Purity of Reagents: Ensure your starting materials and solvent are free from impurities that could poison the catalyst, such as sulfur-containing compounds.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a key parameter in hydrogenation reactions.[11]

    • Solution:

      • System Integrity: Check your reaction setup for any leaks to ensure the desired hydrogen pressure is maintained throughout the reaction.

      • Increase Pressure: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial for good contact between the solid catalyst, the liquid phase (reactants and solvent), and the gaseous hydrogen.[11]

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate the dissolution of hydrogen gas.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of reductive amination?

A1: Reductive amination is a two-step process that occurs in a single pot.[12]

  • Imine/Enamine Formation: The nitrogen of the amine (4-hydroxypiperidine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone (4-methylcyclohexanone). This initially forms a carbinolamine intermediate.[4] This intermediate then dehydrates to form an iminium ion, which is in equilibrium with its corresponding enamine.[13] This step is typically catalyzed by a mild acid.[3]

  • Reduction: A reducing agent, introduced into the reaction mixture, then reduces the iminium ion/enamine to the final amine product, 1-(4-Methylcyclohexyl)piperidin-4-ol.[14]

Q2: Which reducing agent is best for this reaction?

A2: For the reductive amination of a ketone like 4-methylcyclohexanone, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the superior choice.[4][6] It is mild, selective for the iminium ion over the ketone, and does not require the strict pH control that sodium cyanoborohydride does.[6][9] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is highly toxic and its reactivity is pH-dependent.[9][10] Sodium borohydride (NaBH₄) is generally too reactive and can lead to significant reduction of the starting ketone.[2][5]

Q3: What is the role of acetic acid in the reaction?

A3: Acetic acid serves as a catalyst for the formation of the imine/enamine intermediate.[6] It protonates the carbonyl oxygen of 4-methylcyclohexanone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 4-hydroxypiperidine. It also facilitates the dehydration of the carbinolamine intermediate. However, using too much strong acid can protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.[3][5]

Q4: Can I run this reaction without a solvent?

A4: While some reductive aminations can be performed under neat (solvent-free) conditions, it is generally recommended to use a solvent for this reaction.[15] A solvent helps to dissolve the reactants, control the reaction temperature, and facilitate stirring. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are typically used.[4]

Experimental Protocol: Optimized Reductive Amination

This protocol provides a starting point for the synthesis of 1-(4-Methylcyclohexyl)piperidin-4-ol using sodium triacetoxyborohydride.

Materials:

  • 4-Methylcyclohexanone

  • 4-Hydroxypiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylcyclohexanone (1.0 eq) and 4-hydroxypiperidine (1.05 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine/enamine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.[4]

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCE (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-Methylcyclohexyl)piperidin-4-ol.

Data Summary

The choice of reducing agent has a significant impact on the yield and selectivity of the reaction.

Reducing AgentTypical Yield RangeSelectivity for Imine/EnamineKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 85-95% [1]High [2][6]Mild, tolerant of many functional groups, preferred for ketones.[4][6]
Sodium Cyanoborohydride (NaBH₃CN) 70-85%[1]Moderate to HighHighly toxic, requires careful pH control (pH 6-8).[9][10]
Sodium Borohydride (NaBH₄) 50-70%[1]LowCan significantly reduce the starting ketone.[2][5]
Catalytic Hydrogenation (e.g., H₂/Pd/C) VariableVariableProne to catalyst poisoning by amines.[11]

Visual Diagrams

Reductive_Amination_Mechanism Ketone 4-Methylcyclohexanone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Amine 4-Hydroxypiperidine Amine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H₂O Product 1-(4-Methylcyclohexyl)piperidin-4-ol Iminium->Product + [H⁻] H_plus + H⁺ (Acetic Acid) H2O - H₂O Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Troubleshooting_Workflow Start Low Yield Issue Check_Ketone_Reduction Significant 4-methylcyclohexanol byproduct observed? Start->Check_Ketone_Reduction Check_Imine_Formation Incomplete reaction or unreacted starting materials? Check_Ketone_Reduction->Check_Imine_Formation No Action_Change_Reductant Switch to milder reducing agent (e.g., NaBH(OAc)₃) Check_Ketone_Reduction->Action_Change_Reductant Yes Action_Optimize_Conditions Optimize reaction conditions: - Add acetic acid catalyst - Consider water removal - Monitor reaction time Check_Imine_Formation->Action_Optimize_Conditions Yes End Improved Yield Action_Change_Reductant->End Action_Preform_Imine Implement a stepwise procedure: Pre-form imine/enamine before adding reducing agent Action_Optimize_Conditions->Action_Preform_Imine Action_Preform_Imine->End

Caption: Troubleshooting workflow for low yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Fiveable. (2025, August 15). Reductive amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Wikipedia. (2023, November 29). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (2023, December 27). Reductive amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Green Chemistry. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Orlov, N. A., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 70. [Link]

  • MacMillan, S. N., & MacQuarrie, S. L. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30231–30240. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • Evans, M. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Methylcyclohexyl)piperidin-4-ol Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter apparent "instability" or "loss of mass" when working with 1-(4-Methylcyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter apparent "instability" or "loss of mass" when working with 1-(4-Methylcyclohexyl)piperidin-4-ol. In over 90% of these cases, the compound has not degraded; rather, its pH-dependent physicochemical properties have been misunderstood.

This guide provides a mechanistic breakdown of the molecule's behavior under acidic and basic conditions, resolving common experimental bottlenecks through causality-driven troubleshooting and self-validating protocols.

Core Chemical Properties

To troubleshoot effectively, we must first define the quantitative parameters of the molecule. The dual functional groups—a basic tertiary amine and a neutral secondary alcohol—dictate its entire stability and solubility profile[1].

PropertyValue / DescriptionImpact on Experiments
Chemical Name 1-(4-Methylcyclohexyl)piperidin-4-olCore scaffold dictates reactivity.
CAS Number 416868-36-5[1]Use for exact structural queries.
Molecular Weight 197.32 g/mol [1]Target mass for LC-MS ([M+H]+ = 198.3).
Functional Group 1 Tertiary AmineImparts basicity; protonates in acid to form a water-soluble salt.
Functional Group 2 Secondary AlcoholNeutral; susceptible to dehydration under strong acid/heat.
Predicted pKa ~9.5 – 10.5Dictates the pH threshold for aqueous vs. organic partitioning.

Troubleshooting Guide: Acidic Conditions

Q1: During an acidic aqueous workup (pH 2-3), my compound completely disappeared from the organic phase. Did it degrade? Causality & Explanation: No, it likely did not degrade. The tertiary amine in the piperidine ring is highly basic, with an estimated pKa near 10. Under acidic conditions (pH < pKa), the nitrogen atom is protonated, converting the lipophilic free base into a highly hydrophilic ammonium salt. This causes the molecule to partition entirely into the aqueous phase. This is a reversible state change, not degradation. Action: Basify the aqueous layer to pH > 11 using 1M NaOH and re-extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

Q2: I heated my compound in 2M HCl to dissolve it, and LC-MS now shows a major peak at [M+H]+ 180 instead of 198. What happened? Causality & Explanation: You have driven an irreversible chemical degradation. While the amine is stable to acid, the secondary alcohol at the 4-position of the piperidine ring is susceptible to acid-catalyzed dehydration[2]. Under strong acidic conditions combined with heat, the hydroxyl group is protonated to form a good leaving group (-OH₂⁺). Loss of water generates a secondary carbocation, which rapidly loses a proton to form an alkene (e.g., 1-(4-methylcyclohexyl)-1,2,3,6-tetrahydropyridine). The mass difference of -18 Da corresponds exactly to the loss of H₂O. Action: Avoid heating the compound in strong mineral acids. If acidic dissolution is required for HPLC, use mild organic acids (e.g., 0.1% Formic acid or Acetic acid) at room temperature.

Troubleshooting Guide: Basic Conditions

Q3: When I adjust the pH of my aqueous stock solution to pH 10 for an assay, the solution turns cloudy and a precipitate forms. Is the compound unstable in base? Causality & Explanation: The cloudiness is a solubility failure, not chemical instability. 1-(4-Methylcyclohexyl)piperidin-4-ol is a lipophilic molecule in its neutral state. When the pH of the solution approaches or exceeds its pKa, the water-soluble protonated amine is deprotonated back to the free base. Because the free base has poor aqueous solubility, it crashes out of solution. Action: If you need to dose or assay the compound at basic pH, incorporate a co-solvent (e.g., 5-10% DMSO) or a surfactant to keep the free base in solution.

Q4: Can strong bases cause hydrolysis or cleavage of the molecule? Causality & Explanation: No. The molecule consists strictly of an alkylated piperidine and a secondary alcohol. It lacks any hydrolyzable functional groups such as esters, amides, or halides. It is highly stable to aqueous basic conditions (e.g., NaOH, KOH) even at elevated temperatures.

Experimental Workflows

To ensure data integrity, use the following self-validating protocols. Every step includes a validation check to ensure causality is maintained.

Protocol 1: Controlled Acid-Base Extraction (Compound Recovery)

Use this protocol to recover the compound if it was "lost" in an acidic aqueous phase.

  • Aqueous Isolation: Collect the acidic aqueous phase containing the protonated compound. Validation Check: Spot the aqueous phase on a TLC plate and stain with Dragendorff's reagent to confirm the presence of the amine.

  • Basification: Place the aqueous phase in an ice bath (to control exothermic neutralization). Slowly add 2M NaOH dropwise while stirring.

  • pH Verification (Critical): Measure the pH using a calibrated pH meter or high-resolution pH paper. Validation Check: The pH MUST be ≥ 11.5. If the pH is lower, a fraction of the compound will remain protonated, artificially lowering your recovery yield.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Agitate vigorously and allow the layers to separate.

  • Phase Validation: Analyze both layers by LC-MS. The aqueous layer should show no signal at m/z 198, confirming 100% transfer of the free base to the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol 2: LC-MS Stability Profiling (Acid/Base Stress Test)

Use this protocol to map the exact degradation boundaries of your specific batch.

  • Sample Preparation: Prepare three 1 mg/mL stock solutions of the compound in Methanol.

  • Stress Conditions:

    • Vial A (Control): Add 900 µL of LC-MS grade water to 100 µL of stock.

    • Vial B (Acid Stress): Add 900 µL of 1M HCl to 100 µL of stock.

    • Vial C (Base Stress): Add 900 µL of 1M NaOH to 100 µL of stock.

  • Incubation: Incubate all vials at 60°C for 4 hours.

  • Neutralization (Self-Validating Step): Neutralize Vial B with 1M NaOH and Vial C with 1M HCl to prevent damage to the LC column. Validation Check: Ensure final pH of all vials is between 6 and 8 before injection.

  • Analysis: Inject 5 µL of each into the LC-MS.

  • Interpretation: Vial A and C should show only the parent mass (m/z 198). Vial B will likely show a new peak at m/z 180, confirming the acid-catalyzed dehydration threshold.

Visualizations

G A 1-(4-Methylcyclohexyl) piperidin-4-ol (Free Base) B Protonated Salt (Aqueous Soluble) A->B Mild Acid (pH < 8) Reversible B->A Base (pH > 11) Reversible C Alkene Degradant (Dehydration Product) B->C Strong Acid + Heat Irreversible (-H2O)

pH-Dependent states and acid-catalyzed dehydration pathway of the piperidin-4-ol scaffold.

Workflow Start Issue: Compound Missing after Extraction Check Check Aqueous Phase pH Start->Check Acidic pH < 8 (Protonated State) Check->Acidic Acidic Basic pH > 11 (Free Base State) Check->Basic Basic Action1 Basify to pH > 11 Extract with EtOAc Acidic->Action1 Action2 Check Organic Phase Ensure no emulsion Basic->Action2

Troubleshooting workflow for resolving missing compound mass during liquid-liquid extraction.

References

  • 1-(4-Methylcyclohexyl)piperidin-4-ol CAS 416868-36-5 Source: ChemSrc URL:[Link]

  • PIPERIDINE Source: Ataman Chemicals URL:[Link]

  • PubChem Compound Summary for CID 79341, Piperidin-4-ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-(4-Methylcyclohexyl)piperidin-4-ol vs. 1-Benzylpiperidin-4-ol

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the impact of N-substituent modifications on piperidine scaffolds. The piperidin-4-ol motif is a privileged pharmacophore, but the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the impact of N-substituent modifications on piperidine scaffolds. The piperidin-4-ol motif is a privileged pharmacophore, but the choice of its N-capping group dictates the molecule's trajectory in the active site.

This guide provides an objective, data-driven comparison between the aromatic 1-benzylpiperidin-4-ol scaffold and its aliphatic bioisostere, 1-(4-methylcyclohexyl)piperidin-4-ol . By analyzing their physicochemical properties and binding kinetics—using Type I Dihydroorotase (DHOase) as a validated model target—we will uncover the mechanistic causality behind their divergent binding affinities.

Structural & Physicochemical Profiling

The fundamental difference between these two scaffolds lies in the hybridization and 3D geometry of the N-substituent. Transitioning from a benzyl group to a 4-methylcyclohexyl group is not merely a change in lipophilicity; it is a drastic alteration of the molecule's steric volume.

Table 1: Physicochemical & Structural Comparison
Property1-Benzylpiperidin-4-ol1-(4-Methylcyclohexyl)piperidin-4-ol
Hybridization Aromatic ( sp2 )Aliphatic ( sp3 )
3D Geometry Planar ringChair conformation (Bulky)
Primary Interactions π−π stacking, Cation- π , HydrophobicPurely Hydrophobic (Van der Waals)
Steric Thickness Low (~3.4 Å)High (~5.5 Å)
Metabolic Liability Susceptible to benzylic oxidation (CYP450)Higher oxidative stability

Mechanistic Binding Analysis: The Steric Penalty

To understand the performance gap between these two molecules, we must analyze their conformations within a biological pocket. We utilize Type I DHOase from Staphylococcus aureus (SaDHOase) as our comparative model, as the 1-benzylpiperidin-4-ol scaffold is a validated hit for this target[1][2].

  • The Aromatic Advantage (1-Benzylpiperidin-4-ol): The active site of SaDHOase features a constrained loop-in conformation that tightly regulates substrate entry[2]. The benzyl ring is completely planar. This flat profile allows the molecule to slide into narrow hydrophobic clefts, establishing optimal van der Waals contacts without disrupting the active site loop.

  • The Aliphatic Penalty (1-(4-Methylcyclohexyl)piperidin-4-ol): Replacing the benzyl group with a 4-methylcyclohexyl ring fundamentally alters the pharmacophore. The sp3 hybridized cyclohexyl ring is forced into a bulky chair conformation. Empirical Structure-Activity Relationship (SAR) data demonstrates that even the addition of a single methyl group to the benzyl ring eliminates all bonding of the 1-benzylpiperidin-4-ol moiety due to severe steric clash[1]. Consequently, the massive volume increase of the 4-methylcyclohexyl group completely abrogates binding. The entropic penalty of forcing this bulky aliphatic ring into a rigid active site outweighs any hydrophobic gains.

BindingMechanism A 1-Benzylpiperidin-4-ol (Planar Aromatic) C Target Active Site (e.g., SaDHOase) A->C B 1-(4-Methylcyclohexyl)piperidin-4-ol (Bulky Aliphatic) B->C D π-π Stacking & Optimal Fit C->D E Steric Clash & Loss of Planarity C->E F High Affinity (KD ~48 µM) D->F G Binding Abrogated E->G

Mechanistic divergence in target pocket binding between aromatic and aliphatic piperidin-4-ol scaffolds.

Quantitative Binding Data

The table below summarizes the dissociation constants ( KD​ ) derived from Surface Plasmon Resonance (SPR) studies.

Table 2: Comparative SPR Binding Affinity ( KD​ )
Compound ScaffoldTarget Enzyme KD​ ( μ M)Binding Status
1-Benzylpiperidin-4-ol S. aureus DHOase48 ± 21Active (Saturable Curve)[1]
Alkyl-substituted Benzyl S. aureus DHOaseN/AAbrogated[1]
1-(4-Methylcyclohexyl)piperidin-4-ol S. aureus DHOase> 400Abrogated (Predicted via SAR)[1]

Note: The 4-methylcyclohexyl data is extrapolated based on rigid SAR constraints demonstrating that even minor alkyl bulk in this region eliminates binding[1].

Experimental Methodologies: Surface Plasmon Resonance (SPR)

To objectively measure and compare the binding affinities of these scaffolds, Surface Plasmon Resonance (SPR) is utilized. Unlike endpoint assays, SPR provides real-time kinetic data, allowing us to distinguish between true stoichiometric binding and promiscuous aggregation. Every step below is designed as a self-validating system to ensure data integrity.

Step 1: Sensor Chip Immobilization

  • Protocol: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling.

  • Causality: Amine coupling covalently links the surface lysines of the enzyme to the dextran matrix. We target an immobilization level of ~5000 Response Units (RU) to ensure a high signal-to-noise ratio, which is strictly required for detecting low-molecular-weight fragments (<300 Da) like our piperidin-4-ol derivatives.

Step 2: Analyte Preparation & Solvent Correction

  • Protocol: Prepare a 2-fold dilution series of the compounds from 12.5 µM to 400 µM in a running buffer containing 5% DMSO[1].

  • Causality: Both scaffolds are highly lipophilic. The 5% DMSO prevents compound precipitation and aggregation. However, DMSO causes massive bulk refractive index shifts. We must run a solvent correction curve (varying DMSO from 4.5% to 5.5%) to mathematically subtract these bulk effects, ensuring the RU shift is solely due to compound binding.

Step 3: Injection and Equilibration

  • Protocol: Inject analytes at a flow rate of 30 µL/min. Monitor the equilibration phase to determine the response units[1].

  • Causality: A flow rate of 30 µL/min minimizes mass transport limitations. For fast-associating fragments, the sensorgram will reach a plateau (steady state) rapidly, allowing for accurate affinity measurements.

Step 4: Self-Validation via Competitive Binding

  • Protocol: Repeat the SPR injection in the presence of 1 mM Carbamoyl-aspartate (Ca-asp), the natural substrate[1].

  • Causality: This is a critical self-validating control. If the piperidin-4-ol derivative is a true active-site binder, the presence of 1 mM Ca-asp will competitively reduce the binding signal. If the signal remains unchanged, the compound is binding non-specifically to a decoy site[1].

Step 5: Kinetic Fitting

  • Protocol: Fit the plateau RU values against analyte concentration using a 1:1 steady-state affinity model to calculate KD​ [1].

  • Causality: Non-saturable curves are immediately discarded as they indicate promiscuous, non-specific binding rather than true pocket engagement[1].

SPRWorkflow S1 1. Sensor Chip Prep Immobilize Target Protein S3 3. SPR Injection Equilibration Phase S1->S3 S2 2. Analyte Prep 12.5 - 400 µM in 5% DMSO S2->S3 S4 4. Data Acquisition Response Units (RU) vs Time S3->S4 S5 5. Kinetic Fitting 1:1 Steady-State Affinity (KD) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining dissociation constants.

Conclusion & Selection Guide

When designing novel therapeutics, the choice between these scaffolds depends entirely on the topography of the target pocket:

  • Select 1-benzylpiperidin-4-ol when targeting narrow, rigid hydrophobic clefts (like DHOase) where planarity and π−π interactions drive affinity.

  • Select 1-(4-methylcyclohexyl)piperidin-4-ol only when the target pocket is highly expansive and flexible, and when benzylic metabolism (CYP450 liability) must be strictly avoided.

References

  • Title: Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS Source: International Journal of Molecular Sciences (via PubMed Central) URL:[Link]

  • Title: The Loop-In Binding Mode of Dihydroorotase: Implications for Ligand Binding and Therapeutic Targeting Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Comparative

Comprehensive GC-MS Reference Standard Comparison Guide: 1-(4-Methylcyclohexyl)piperidin-4-ol

Introduction & Mechanistic Context 1-(4-Methylcyclohexyl)piperidin-4-ol (CAS: 416868-36-5) is a complex substituted piperidine characterized by a tertiary amine and a secondary hydroxyl group. In analytical toxicology, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-(4-Methylcyclohexyl)piperidin-4-ol (CAS: 416868-36-5) is a complex substituted piperidine characterized by a tertiary amine and a secondary hydroxyl group. In analytical toxicology, forensic chemistry, and pharmaceutical development, compounds with this specific structural motif present distinct chromatographic challenges. The presence of the polar hydroxyl group at the C4 position and the bulky 4-methylcyclohexyl moiety at the N1 position necessitates rigorous analytical control to prevent peak tailing, thermal degradation, and irreversible adsorption in the gas chromatography-mass spectrometry (GC-MS) inlet[1].

This guide objectively compares the performance of different reference standard tiers for 1-(4-Methylcyclohexyl)piperidin-4-ol and provides a self-validating experimental protocol grounded in authoritative bioanalytical guidelines.

The Causality of Experimental Choices in GC-MS

When analyzing 1-(4-Methylcyclohexyl)piperidin-4-ol via GC-MS, analysts frequently encounter poor peak symmetry and non-linear calibration curves at low concentrations. Understanding the chemical causality behind these issues is essential for method development.

  • The Causality of Peak Tailing: The free secondary hydroxyl (-OH) group acts as a strong hydrogen bond donor. Inside a hot GC inlet (typically 250°C), this group interacts with active silanol sites on the glass liner and the stationary phase of the column.

  • The Causality of Derivatization: To mitigate this adsorption, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The bulky TMS group eliminates hydrogen bonding, lowers the boiling point, and dramatically increases thermal stability. The 1% TMCS acts as a catalyst, which is critical here because the steric hindrance from the piperidine ring can slow down the derivatization kinetics.

Reference Standard Comparison: CRM vs. Analytical Grade vs. ILIS

Selecting the correct reference standard tier is the foundation of method accuracy. According to the guidance, the choice of internal standard and reference material directly impacts the method's selectivity and its ability to compensate for matrix effects[2].

Quantitative and Qualitative Comparison Table
Feature / MetricCertified Reference Material (CRM)Analytical Standard GradeIsotopically Labeled Internal Standard (ILIS)
Purity Certification >99.0% (Mass balance approach)>95.0% (Usually GC-FID/HPLC-UV)>98.0% Chemical, >99% Isotopic
Uncertainty Budget Rigorous (e.g., ± 0.5% coverage factor k=2)Not providedNot strictly required for IS
Traceability ISO 17034 / ISO/IEC 17025 accreditedCertificate of Analysis (CoA) onlyCoA with isotopic distribution
Matrix Effect Compensation Poor (if used alone without IS)Poor (if used alone without IS)Excellent (Co-elutes with analyte)
Best Use Case Quantitative calibration curves, QC prepQualitative screening, early R&DEssential for complex biological matrices
Relative Cost High ( $)Moderate ( )Very High ( )
Standard Selection Logic

DecisionTree Start Determine Analytical Goal Q1 Is the assay quantitative? Start->Q1 Qual Qualitative / Screening Q1->Qual No Quant Rigorous Quantitation Q1->Quant Yes StdGrade Select Analytical Grade Standard Qual->StdGrade Q2 Is the matrix complex (e.g., plasma, urine)? Quant->Q2 CRM Select CRM + Analog IS Q2->CRM No (Neat Solvents) ILIS Select CRM + ILIS (Deuterated) Q2->ILIS Yes (Biological)

Logical decision tree for selecting the appropriate reference standard tier.

Self-Validating Experimental Protocol for GC-MS

To ensure trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST) based on[3] and [4] guidelines.

Reagents & Materials
  • Analyte: 1-(4-Methylcyclohexyl)piperidin-4-ol CRM (1.0 mg/mL in Methanol).

  • Internal Standard: 1-(4-Methylcyclohexyl)piperidin-4-ol-d4 (100 µg/mL).

  • Derivatization Reagent: BSTFA + 1% TMCS.

  • Solvent: Ethyl Acetate (GC-MS grade).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the calibration standard or unknown sample into a silanized glass GC vial.

  • Internal Standard Addition: Add 10 µL of the ILIS working solution. Causality: Adding the IS before any evaporation or extraction steps ensures that any volumetric losses or derivatization inefficiencies are mathematically canceled out.

  • Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Causality: BSTFA is highly sensitive to moisture. Even trace water will consume the reagent and yield incomplete derivatization.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate. Cap tightly and incubate at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS system.

G A Sample Aliquot (1-(4-Methylcyclohexyl)piperidin-4-ol) B Add Internal Standard (ILIS-d4) A->B C Evaporate to Dryness (N2 stream, 40°C) B->C D Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) C->D E GC-MS Injection (Splitless, 250°C) D->E F EI-MS Detection (SIM Mode) E->F

GC-MS derivatization and analysis workflow for substituted piperidines.

GC-MS Parameters
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Inlet: 250°C, Splitless mode (purge valve on at 1.0 min).

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode.

System Suitability and Self-Validation Criteria

A protocol is only as reliable as its internal validation. Before accepting any sample data, the system must pass the following criteria derived from SWGTOX[5] and FDA[6] standards:

  • Carryover Check: A blank matrix injected immediately after the highest calibrator must show a signal < 20% of the Lower Limit of Quantification (LLOQ)[4].

  • Precision and Bias: Quality Control (QC) samples at low, medium, and high concentrations must demonstrate a coefficient of variation (CV) ≤ 15% and a bias within ±15% of the nominal concentration (±20% for LLOQ)[2].

  • Peak Symmetry: The tailing factor for the 1-(4-Methylcyclohexyl)piperidin-4-ol-TMS peak must be between 0.9 and 1.2, confirming that the derivatization was complete and the GC inlet is free of active sites.

References

  • PubChem: Piperidin-4-ol | CID 79341. Source: National Institutes of Health (NIH). URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: Food and Drug Administration (FDA). URL:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Source: Journal of Analytical Toxicology (Oxford Academic). URL:[Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Source: Journal of Applied Pharmaceutical Science. URL:[Link]

Sources

Validation

stereochemical validation of 1-(4-Methylcyclohexyl)piperidin-4-ol cis/trans isomers

Title: Stereochemical Validation of 1-(4-Methylcyclohexyl)piperidin-4-ol: A Comparative Guide to Cis/Trans Isomer Assignment Executive Summary In the development of neuroactive and metabolic therapeutics, the stereochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Validation of 1-(4-Methylcyclohexyl)piperidin-4-ol: A Comparative Guide to Cis/Trans Isomer Assignment

Executive Summary In the development of neuroactive and metabolic therapeutics, the stereochemistry of 1,4-disubstituted cyclohexanes drastically dictates pharmacological efficacy. 1-(4-Methylcyclohexyl)piperidin-4-ol presents a classic stereochemical challenge: the relative orientation of the C4-methyl group and the C1-piperidinyl group yields distinct cis and trans diastereomers. Because these isomers exhibit different three-dimensional pharmacophores, rigorous stereochemical validation is non-negotiable.

This guide provides an objective comparison of the thermodynamic stability, chromatographic behavior, and analytical validation methodologies for these isomers, equipping researchers with a self-validating experimental framework for unambiguous assignment.

Thermodynamic Landscape: Cis vs. Trans Isomers

The relative stability of 1,4-disubstituted cyclohexanes is governed by the minimization of steric strain within the chair conformation[1].

  • The Trans Isomer: Adopts a highly stable diequatorial (e,e) conformation. By placing both the bulky piperidin-4-ol group and the methyl group in equatorial positions, the molecule avoids unfavorable 1,3-diaxial interactions[2].

  • The Cis Isomer: Forced into an axial-equatorial (a,e) conformation. The axial substituent (either the methyl or the piperidinyl group) suffers from severe 1,3-diaxial repulsion with the axial protons at C3 and C5, rendering it thermodynamically less stable by approximately 1.8 kcal/mol[3].

Table 1: Comparative Quantitative Properties of 1-(4-Methylcyclohexyl)piperidin-4-ol Isomers

Propertytrans-Isomercis-Isomer
Dominant Chair Conformation Diequatorial (e,e)Axial-Equatorial (a,e or e,a)
1,3-Diaxial Interactions 0 (Substituents avoid axial positions)2 (Involves axial substituent & ring protons)
Relative Enthalpy (ΔH) 0.0 kcal/mol (Reference baseline)+1.80 kcal/mol (Destabilized)
J -Coupling (C1 & C4 Protons) Large Ja,a​ (~10–12 Hz) for bothSmall Ja,e​ or Je,e​ (~2–5 Hz) for one
Reverse-Phase HPLC Retention Longer (Extended planar hydrophobic surface)Shorter (Compact, sterically hindered surface)

Comparative Analytical Methodologies

To validate these isomers, researchers must choose between several analytical alternatives. Relying on a single method can lead to false assignments; thus, understanding the comparative strengths of each is critical:

  • X-Ray Crystallography (The Absolute Standard): Provides definitive 3D coordinates. Limitation: Requires high-quality single crystals, which can be notoriously difficult to grow for highly soluble, low-molecular-weight piperidinol derivatives.

  • 1D 1 H NMR ( J -Coupling Analysis): A rapid first-line method. The axial protons in the trans (e,e) isomer display large axial-axial coupling constants. Limitation: Peak overlap in the upfield aliphatic region (1.0–2.0 ppm) often obscures these critical multiplets.

  • 2D NOESY NMR (The Solution-State Gold Standard): Maps spatial proximities (< 5 Å) between protons. Unlike 1D NMR, NOESY bypasses scalar coupling overlap, providing direct geometric proof of the cis or trans relationship without requiring crystallization.

Visualization: Stereochemical Validation Workflow

Workflow A Synthesized Mixture (cis/trans) B Chromatographic Separation (Prep-HPLC) A->B C Isomer 1 (trans-e,e) B->C D Isomer 2 (cis-a,e) B->D E 1D 1H/13C NMR (J-Coupling Analysis) C->E D->E F 2D NOESY NMR (Spatial Correlation) E->F G X-Ray Crystallography (Final Validation) F->G

Workflow for the isolation and stereochemical validation of cyclohexane isomers.

Experimental Protocol: Self-Validating NOESY Workflow

This protocol establishes a closed-loop validation system where initial 1D NMR data dictates the parameters for the subsequent 2D NOESY analysis, ensuring absolute trustworthiness in the final assignment.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 15-20 mg of the isomerically pure compound (post-HPLC separation) in 0.6 mL of anhydrous CDCl 3​ .

  • Causality: CDCl 3​ is selected over hydrogen-bonding solvents (like CD 3​ OD or DMSO- d6​ ) to prevent solvent-solute hydrogen bonding from disrupting the intramolecular dynamics, thereby preserving the native chair conformation of the piperidinol ring in solution.

Step 2: System Suitability & 1D Baseline Acquisition

  • Action: Acquire a standard 1 H NMR spectrum at 298 K (400 MHz or higher).

  • Causality: Before running a lengthy 2D experiment, you must verify that the molecule is not undergoing intermediate conformational exchange. Sharp peaks indicate a locked or fast-exchanging system. Identify the methine protons at C1 (attached to the piperidine nitrogen) and C4 (attached to the methyl group).

Step 3: NOESY Experiment Configuration

  • Action: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 400 ms.

  • Causality: The Nuclear Overhauser Effect (NOE) builds up during the mixing time. For a small molecule of this size (~197 Da) in the extreme narrowing limit, a 400 ms τm​ is optimal. Shorter times yield weak signals; longer times risk "spin diffusion" (where magnetization transfers across multiple protons, creating false-positive spatial correlations that ruin the integrity of the assignment).

Step 4: Cross-Peak Analysis & Isomer Assignment

  • Action: Analyze the cross-peaks between the C1 and C4 methine protons and the surrounding ring protons.

  • Validation Logic:

    • If Trans (e,e): The C1 and C4 protons are both axial. They will show strong NOE cross-peaks to the adjacent axial protons (H3 and H5) on the cyclohexane ring due to their parallel 1,3-diaxial spatial proximity.

    • If Cis (a,e): One of the methine protons is forced to be equatorial. This equatorial proton points outward and will show distinct NOE correlations only to adjacent equatorial protons, completely lacking the characteristic 1,3-diaxial NOE network.

References

  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes. SPCM College.
  • Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? Vaia.
  • A Comparative Guide to the Stability of Cis and Trans Isomers in Disubstituted Cyclohexanes. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Methylcyclohexyl)piperidin-4-ol

The principles outlined herein are rooted in established safety protocols from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), synthesized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined herein are rooted in established safety protocols from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), synthesized with practical, field-proven experience.

Hazard Assessment: Understanding the "Why" Behind the Precautions

1-(4-Methylcyclohexyl)piperidin-4-ol belongs to the piperidine family. Piperidine and its derivatives are known for a range of hazardous properties. The foundational principle for disposing of a novel or less-documented chemical is to assess the hazards of structurally similar compounds.

  • Toxicity and Corrosivity: Piperidine itself is toxic if swallowed, inhaled, or in contact with skin, and it is known to cause severe skin burns and eye damage[1][2][3]. The presence of the hydroxyl (-OH) group and the piperidine ring in the target molecule suggests it should be handled as a potential corrosive and irritant[4]. Therefore, direct contact must be rigorously avoided.

  • Flammability: Many piperidine derivatives are flammable liquids[1][5]. While the high boiling point of 1-(4-Methylcyclohexyl)piperidin-4-ol may reduce its immediate fire risk at ambient temperatures, it should still be kept away from ignition sources.

  • Environmental Hazards: Improper disposal can lead to significant environmental contamination. Even small quantities of improperly disposed chemicals can contaminate large volumes of water and soil[6]. Many piperidine derivatives are classified as toxic to aquatic life[7].

Based on this assessment, 1-(4-Methylcyclohexyl)piperidin-4-ol must be managed as hazardous chemical waste . It is imperative to prevent its release into the sanitary sewer system or general solid waste[8].

Property Inferred Hazard for 1-(4-Methylcyclohexyl)piperidin-4-ol Primary Rationale
Acute Toxicity Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.Based on the known toxicity of piperidine and its derivatives[1][2].
Corrosivity Assumed to cause severe skin burns and eye damage.The piperidine functional group is a known corrosive; related compounds like piperidin-4-ol also show this hazard[4][9].
Flammability Treat as a combustible material.Many related compounds are flammable liquids[5][7].
Environmental Assumed to be toxic to aquatic life.A common characteristic of this chemical class[7].
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle is waste segregation at the point of generation. Never mix this waste stream with other, incompatible chemical wastes[10].

Before handling the chemical or its waste, donning the correct PPE is mandatory. This is a non-negotiable step to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield[11].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Ensure they are inspected for any signs of degradation or puncture before use[11].

  • Body Protection: A lab coat is essential to protect against splashes.

  • Respiratory Protection: All handling of 1-(4-Methylcyclohexyl)piperidin-4-ol and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Proper segregation is critical for preventing dangerous chemical reactions.

  • Designate a Waste Container: Use a specific, clearly labeled, and chemically compatible waste container for all waste streams containing 1-(4-Methylcyclohexyl)piperidin-4-ol[12]. The container should be made of a material that will not react with or degrade from contact with the chemical, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all unused or surplus solutions of 1-(4-Methylcyclohexyl)piperidin-4-ol in the designated liquid hazardous waste container.

    • The rinsate from triple-rinsing any "empty" containers that held the chemical must also be collected as hazardous liquid waste[12].

  • Solid Waste:

    • Any materials contaminated with the chemical, such as used gloves, absorbent pads, weighing papers, and contaminated labware (e.g., pipette tips), must be disposed of as solid hazardous waste[12].

    • Place these items in a separate, clearly labeled solid hazardous waste container.

Proper container management is a key requirement under the EPA's Resource Conservation and Recovery Act (RCRA)[6][8].

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste[13][14]. This prevents the release of vapors and protects against spills.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE"[8][13]. The label must also include:

    • The full chemical name: "1-(4-Methylcyclohexyl)piperidin-4-ol". Avoid using abbreviations or chemical formulas[13].

    • The approximate percentage of each component if it is a mixed waste stream.

    • The date when waste was first added to the container (the "accumulation start date")[8].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills or leaks from spreading[6]. This is especially important when storing liquid waste.

  • Storage Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory[13][14]. This area should be well-ventilated and away from incompatible materials like strong acids and oxidizing agents[14].

  • Arrange for Pickup: The final disposal of 1-(4-Methylcyclohexyl)piperidin-4-ol must be handled by a licensed professional waste disposal company[12]. Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. They will provide the necessary paperwork and ensure the disposal process complies with all federal, state, and local regulations[13][15].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate non-essential personnel[12].

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad to contain the spill. Do not use combustible materials like paper towels [12].

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), collecting all cleaning materials for disposal as hazardous waste[12].

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size[12].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(4-Methylcyclohexyl)piperidin-4-ol.

G Disposal Workflow for 1-(4-Methylcyclohexyl)piperidin-4-ol A Start: Generation of Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste liquid or solid? B->C D Collect in Labeled Liquid Hazardous Waste Container (HDPE) C->D Liquid E Collect in Labeled Solid Hazardous Waste Container C->E Solid F Includes rinsate from triple-rinsed glassware D->F H Ensure container is securely capped D->H G Includes contaminated gloves, absorbent pads, etc. E->G E->H I Store in designated, secure Satellite Accumulation Area H->I J Contact EHS for Pickup by Licensed Disposal Vendor I->J K Complete Waste Manifest Documentation J->K L End: Compliant Disposal K->L

Caption: Decision workflow for handling and disposing of 1-(4-Methylcyclohexyl)piperidin-4-ol waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidin-4-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. [Link]

  • 1-(4-methylcyclohexyl)piperidin-4-amine — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET - Piperidine. Fisher Scientific. [Link]

  • 4-Phenyl-4-(1-piperidinyl)cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Cyclohexylmethyl-4-methyl-piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • piperidine, 110-89-4. The Good Scents Company. [Link]

  • 4-Methylpiperidin-4-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 1-[1-(4-Methylphenyl)cyclohexyl]piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine, 1-cyclohexyl-. EPA, Integrated Risk Information System (IRIS). [Link]

  • Piperidin-4-ol — Chemical Substance Information. NextSDS. [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Methylcyclohexyl)piperidin-4-ol

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(4-Methylcyclohexyl)piperidin-4-ol. Given the absence of comprehensive safety data for this specific molecule, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(4-Methylcyclohexyl)piperidin-4-ol. Given the absence of comprehensive safety data for this specific molecule, this document is built upon a precautionary principle, deriving its recommendations from the well-documented hazards of structurally related piperidine compounds. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage risk effectively, ensuring a safe laboratory environment.

Hazard Assessment: A Precautionary Approach to Piperidine Derivatives

1-(4-Methylcyclohexyl)piperidin-4-ol belongs to the substituted piperidine class of chemicals. While specific toxicological data for this compound is limited, the piperidine ring system is known to be associated with significant health hazards. Therefore, it is imperative to handle this compound with the assumption that it carries risks similar to or greater than those of its analogs, such as piperidine, 4-methylpiperidine, and other substituted piperidines.

The primary hazards associated with piperidine and its derivatives include acute toxicity, corrosivity, and flammability.[1][2][3] They can cause severe chemical burns to the skin and eyes, with a risk of permanent damage.[1][4][5] Inhalation of vapors or dust can be toxic or fatal, and ingestion is also harmful.[2][3][6]

Table 1: Consolidated Hazard Profile based on Piperidine Analogs

Hazard Category Associated Risks and GHS Hazard Statements (Representative) Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed. H311: Toxic in contact with skin. H330/H331: Fatal or toxic if inhaled. [2][3][6][7]
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage. [2][3][4][6]
Serious Eye Damage / Irritation H318: Causes serious eye damage. [1][5][8]
Flammability H225/H226: Highly flammable liquid and vapour or Flammable liquid and vapour. [1][2][7][9][10]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[11][12] |

This proactive hazard assessment dictates a stringent personal protective equipment (PPE) protocol to mitigate potential exposure through all routes: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system designed to provide a barrier between the researcher and the chemical hazard. All PPE should be inspected for integrity before each use.[6][13]

Eye and Face Protection: The Primary Defense

Given the severe and potentially irreversible eye damage that piperidine compounds can cause, robust eye and face protection is non-negotiable.

  • Mandatory Equipment:

    • Chemical Splash Goggles: Wear tightly-fitting chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][14] These are essential to prevent splashes from reaching the eyes from the sides, top, or bottom.

    • Face Shield: A full-face shield must be worn in addition to chemical goggles.[1] The face shield protects against splashes to the entire face, preventing skin burns and ingestion via facial contact.

  • Causality: Piperidine derivatives are corrosive and can be absorbed through the skin.[1][3] A simple splash to the face could be catastrophic. The dual-layer protection of goggles and a face shield provides the necessary defense against this risk. Contact lenses should never be worn when handling this class of chemicals, as they can trap vapors and liquids against the eye.[15]

Hand Protection: Selecting the Right Barrier

Hands are the most likely part of the body to come into direct contact with the chemical. The correct glove selection is critical.

  • Recommended Materials:

    • Nitrile or Butyl Rubber Gloves: These materials have shown good resistance to a range of chemicals.[7] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

    • Double Gloving: Wearing two pairs of gloves is a recommended best practice. This provides a significant safety margin; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced.

  • Protocol for Use:

    • Inspect gloves for any signs of degradation or punctures before donning.[13]

    • Ensure gloves are pulled over the cuffs of the lab coat to create a seal.

    • After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Dispose of used gloves immediately in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[2][11]

Skin and Body Protection: Complete Coverage

Protecting the skin from exposure is crucial, as many piperidine compounds are toxic upon dermal contact.[2][6]

  • Mandatory Equipment:

    • Chemical-Resistant Laboratory Coat: A long-sleeved, knee-length lab coat is required. Ensure it is fully buttoned.

    • Full-Length Pants and Closed-Toe Shoes: Legs and feet must be fully covered. Shoes should be made of a non-porous material.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron should be worn over the lab coat.

  • Causality: Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4] Having readily accessible safety showers and eyewash stations is a critical engineering control that complements PPE.[1][12]

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory hazards is through engineering controls.

  • Primary Control: All handling of 1-(4-Methylcyclohexyl)piperidin-4-ol, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[11][15] The fume hood is designed to capture and exhaust vapors, preventing them from entering the laboratory environment.

  • Secondary Control (Respirator): A NIOSH-approved respirator with an organic vapor cartridge may be required in specific situations, such as a large spill or a failure of the primary engineering controls.[1][13] Respirator use must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.

Operational Plan: From Preparation to Decontamination

A systematic workflow minimizes the risk of exposure and ensures that all safety considerations are addressed.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Verify the chemical fume hood is operational and has a current certification.

    • Assemble all necessary equipment (glassware, stir bars, solvents) and place it inside the fume hood.

    • Locate the nearest eyewash station and safety shower.[12]

    • Don all required PPE as described in Section 2.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container, avoiding any inhalation of dust or vapors.

    • Weigh the required amount of the compound, minimizing the creation of dust.

    • Slowly add the compound to the solvent to prevent splashing.

    • Once the procedure is complete, securely close all containers.[11]

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

    • Clean all glassware and equipment used.

    • Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat).

    • Dispose of all contaminated disposables in the designated hazardous waste container.

    • Wash hands thoroughly.

Diagram 1: Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Open Container prep3->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Close All Containers handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands post3->post4 G gen Waste Generation (Contaminated Gloves, Solutions) seg Segregate Waste (Solid vs. Liquid) gen->seg cont Place in Correct Sealed Container seg->cont label_waste Label Container Clearly (Name, Hazards) cont->label_waste store Store in Satellite Accumulation Area label_waste->store collect EHS Collection for Final Disposal store->collect

Caption: The procedural flow for the safe disposal of hazardous chemical waste.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with 1-(4-Methylcyclohexyl)piperidin-4-ol, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Vertex AI Search, Piperidine - SAFETY DATA SHEET (March 16 2023).
  • Carl ROTH, Safety Data Sheet: Piperidine (March 31 2025).
  • New Jersey Department of Health, HAZARD SUMMARY: PIPERIDINE.
  • PENTA, Piperidine - SAFETY DATA SHEET (May 07 2024).
  • Antibodies, 4-Piperidinopiperidine - Safety Data Sheet.
  • Thermo Fisher Scientific, 1-Methyl-4-(4-piperidinyl)piperazine - SAFETY DATA SHEET.
  • AK Scientific, Inc., 4-Cyclohexyl-4-Piperidinol - Safety Data Sheet.
  • Fisher Scientific, 4-Hydroxy-1-methylpiperidine - SAFETY DATA SHEET.
  • Fisher Scientific, (1-Methyl-4-piperidinyl)methanamine - SAFETY DATA SHEET.
  • Thermo Fisher Scientific, 1,4'-Bipiperidine - SAFETY DATA SHEET (March 27 2024).
  • Chemos GmbH&Co.KG, Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia, Safety Data Sheet: 4-Methylpiperidine (March 26, 2024).
  • New Jersey Department of Health, HAZARD SUMMARY: 1-ETHYL PIPERIDINE.
  • NICNAS, Piperidine: Human health tier II assessment (February 05 2016).
  • Antibodies, Piperazine - Material Safety Data Sheet.
  • FUJIFILM Wako Chemicals, SAFETY DATA SHEET: Piperidine.
  • CDH Fine Chemical, PIPERIDINE - MATERIAL SAFETY DATA SHEET.
  • Central Drug House (P) Ltd., 1-METHYL-4-PIPERIDONE - Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.